molecular formula C16H9Cl2NO2 B138350 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 126088-20-8

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B138350
CAS No.: 126088-20-8
M. Wt: 318.2 g/mol
InChI Key: ICGJQZNTTPOWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H9Cl2NO2 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGJQZNTTPOWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347989
Record name 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126088-20-8
Record name 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The primary synthetic route detailed herein is the Pfitzinger reaction, a classical and efficient method for the preparation of quinoline-4-carboxylic acids. This document will elucidate the reaction mechanism, provide detailed, step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and present relevant characterization data. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a prominent structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] As a privileged scaffold in medicinal chemistry, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases, including cancer, viral infections, and bacterial illnesses.[1][2] The incorporation of a carboxylic acid moiety at the 4-position of the quinoline ring, in particular, has been shown to be a key pharmacophore for various biological targets.

The target molecule of this guide, this compound, combines the quinoline core with two chlorine substituents. Halogenated organic compounds often exhibit enhanced biological activity due to altered lipophilicity, metabolic stability, and binding interactions with target proteins. Therefore, the efficient and reliable synthesis of this compound is of considerable importance for drug discovery and development programs.

The Pfitzinger Reaction: A Cornerstone of Quinoline Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[3][4] The reaction involves the condensation of an isatin (or a derivative thereof) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] This one-pot synthesis provides a direct route to the desired quinoline-4-carboxylic acid core.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:[2][4]

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin (or in this case, 6-chloroisatin) to form a keto-acid intermediate. This intermediate is typically not isolated and reacts in situ.

  • Formation of a Schiff Base and Enamine: The carbonyl group of the keto-acid intermediate then condenses with the α-methylene group of the carbonyl compound (4-chloroacetophenone) to form a Schiff base (imine). This is followed by tautomerization to the more stable enamine.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization via electrophilic attack of the enamine on the aromatic ring. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring system, yielding the final product, this compound.

The following diagram illustrates the key steps of the Pfitzinger reaction mechanism:

Pfitzinger_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Isatin 6-Chloroisatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (e.g., KOH) Hydrolysis Ketone 4-Chloroacetophenone Imine Imine Keto_acid->Imine + 4-Chloroacetophenone Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Dehydration

Caption: Mechanism of the Pfitzinger Reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the Pfitzinger reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Chloroisatin≥98%Commercially Available
4-Chloroacetophenone≥98%Commercially Available
Potassium Hydroxide (KOH)ACS Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Diethyl EtherACS Reagent GradeCommercially Available
Acetic AcidGlacialCommercially Available
Deionized WaterIn-house
Protocol 1: Conventional Synthesis

This protocol is based on the classical Pfitzinger reaction conditions, utilizing conventional heating.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloroisatin (0.07 mol), 4-chloroacetophenone (0.07 mol), and potassium hydroxide (0.2 mol).

  • Add ethanol (25 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 24 hours.[5]

  • After 24 hours, allow the mixture to cool to room temperature.

  • Distill the majority of the ethanol under reduced pressure.

  • To the remaining residue, add deionized water.

  • Extract the aqueous solution with diethyl ether to remove any neutral impurities.[5]

  • Carefully acidify the aqueous layer with glacial acetic acid until the pH is neutral.[5]

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with deionized water.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and energy-efficient alternative to the conventional method.

Procedure:

  • In a microwave-safe reaction vessel, add 6-chloroisatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]

  • To this solution, add 4-chloroacetophenone (10.0 mmol).[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes, optimization may be required).[3]

  • After irradiation, cool the vessel to room temperature.

  • Filter the resulting dark solution.

  • Pour the filtrate into an ice-water mixture (100 mL).[3]

  • Acidify the solution with acetic acid.[3]

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[3]

Characterization Data

PropertyExpected Value/Data
Molecular Formula C₁₆H₉Cl₂NO₂
Molecular Weight 318.16 g/mol
Melting Point Not reported, but expected to be a solid with a defined melting point.
¹H NMR Expected to show characteristic aromatic proton signals for the quinoline and chlorophenyl rings, as well as a downfield signal for the carboxylic acid proton. The provided ¹H NMR data for a similar compound, 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide, can be used as a guide for interpreting the spectrum.[6]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Causality and Self-Validation in the Synthesis

Expertise in Practice: The choice of the Pfitzinger reaction is based on its proven reliability and directness in forming the quinoline-4-carboxylic acid core. The use of a strong base like potassium hydroxide is crucial for the initial ring-opening of the isatin, which is the rate-determining step of the reaction. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Trustworthy Protocols: The work-up procedure is designed to be self-validating. The extraction with diethyl ether removes non-polar impurities, while the subsequent acidification of the aqueous layer selectively precipitates the carboxylic acid product, leaving behind any water-soluble impurities. The final recrystallization step is a critical purification technique that relies on the difference in solubility of the product and any remaining impurities in a given solvent, ensuring the isolation of a pure compound. The purity can be readily assessed by techniques such as thin-layer chromatography (TLC) and melting point determination.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis of this compound via the Pfitzinger reaction. By understanding the underlying mechanism and adhering to the provided protocols, researchers in the field of medicinal chemistry and drug development can confidently synthesize this valuable compound for further investigation. The principles of causality and self-validation embedded in these procedures are intended to promote scientific rigor and ensure the generation of high-quality, reproducible results.

References

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-205.
  • Tiwari, K., Choubey, R., Shukla, S., & Gautam, P. (2018). An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones.
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, and understanding the intrinsic properties of its derivatives is paramount for the rational design of novel therapeutic agents. This document delves into the structural features, solubility, lipophilicity (LogP), and ionization constant (pKa) of the title compound. A combination of predicted data and established experimental protocols is presented to offer a thorough characterization profile. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical methodologies for the evaluation of this and similar molecular entities.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological characteristics. Therefore, a comprehensive understanding of a compound's physicochemical nature is not merely an academic exercise but a critical component of a successful drug development program.

This compound belongs to the quinoline class of compounds, which are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitutions of a chloro group at the 6-position of the quinoline ring and a 4-chlorophenyl group at the 2-position are expected to significantly influence its electronic distribution, steric hindrance, and overall molecular properties, thereby modulating its biological activity and pharmacokinetic profile. This guide aims to provide a detailed exposition of these key physicochemical characteristics.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental properties.

IUPAC Name: this compound

Chemical Formula: C₁₆H₉Cl₂NO₂

Molecular Weight: 318.16 g/mol

The presence of two chlorine atoms, a carboxylic acid group, and a nitrogen atom within the rigid quinoline ring system bestows upon this molecule a unique electronic and steric landscape that dictates its interactions with biological systems.

PropertyValueSource
IUPAC NameThis compoundAngene Chemical[1]
CAS Number126088-20-8Angene Chemical[1]
Molecular FormulaC₁₆H₉Cl₂NO₂Angene Chemical[1]
Molecular Weight318.16 g/mol Angene Chemical[1]

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through established methods for quinoline synthesis, most notably the Doebner-von Miller and Pfitzinger reactions.

Synthetic Strategy: The Pfitzinger Reaction

A plausible and efficient route for the synthesis of the title compound is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. For the target molecule, this would involve the reaction of 5-chloroisatin with 4'-chloroacetophenone.

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-chloroisatin 5-Chloroisatin 5-chloroisatin->Reaction_Step_1 + 4-chloroacetophenone 4'-Chloroacetophenone 4-chloroacetophenone->Reaction_Step_1 Base Base (e.g., KOH) Target_Molecule 6-Chloro-2-(4-chlorophenyl)quinoline- 4-carboxylic acid Solvent Solvent (e.g., Ethanol) Heat Heat Reaction_Step_1->Target_Molecule Pfitzinger Reaction

Caption: Pfitzinger reaction pathway for the synthesis of the target molecule.

Structural Confirmation: Spectroscopic Techniques

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in elucidating the carbon-hydrogen framework. The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of multiple substituted benzene rings. Key signals would include the carboxylic acid proton (typically downfield, >10 ppm) and distinct aromatic proton signals corresponding to the quinoline and chlorophenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700-1725 cm⁻¹), and various C=C and C-N stretching vibrations in the fingerprint region, characteristic of the quinoline core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern can also provide structural information, with characteristic losses of COOH (45 Da) and Cl (35/37 Da) being expected.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent.

Predicted PropertyPredicted ValuePrediction Tool
Aqueous Solubility-4.5 (logS)SwissADME[2][3]

The predicted low aqueous solubility (logS of -4.5 corresponds to approximately 3.16 x 10⁻⁵ mol/L) is a common feature of polycyclic aromatic compounds. The two chlorine atoms contribute to the molecule's lipophilicity, further reducing its affinity for water.

Experimental Determination of Aqueous Solubility

A robust method for determining aqueous solubility is the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Allow the suspension to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.

  • Quantification: Accurately withdraw a known volume of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Solubility_Workflow Start Start: Excess Solid Compound + Solvent Equilibration Equilibration (Shaking) 24-48h at constant T Start->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Supernatant_Collection Collect Clear Supernatant Phase_Separation->Supernatant_Collection Analysis Quantitative Analysis (e.g., HPLC-UV) Supernatant_Collection->Analysis Result Determine Solubility Analysis->Result

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.

Predicted PropertyPredicted ValuePrediction Tool
LogP (octanol/water)4.85SwissADME[2][3]

The high predicted LogP value of 4.85 suggests that this compound is a highly lipophilic molecule. This is consistent with the presence of two aromatic rings and two chlorine atoms. While high lipophilicity can enhance membrane permeability, it can also lead to issues such as poor aqueous solubility, increased metabolic clearance, and potential for off-target toxicity.

Experimental Determination of LogP

The shake-flask method is also the traditional approach for LogP determination. However, HPLC-based methods are often preferred for their speed and lower sample consumption.

Protocol: HPLC-Based LogP Determination

  • Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatographic System: Utilize a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Isocratic Elution: Run the standard compounds and the test compound through the HPLC system under isocratic conditions (constant mobile phase composition).

  • Retention Time Measurement: Record the retention time (t_R) for each compound.

  • Calibration Curve: Plot the logarithm of the retention factor (log k') versus the known LogP values of the standard compounds to generate a calibration curve. The retention factor k' is calculated as (t_R - t₀) / t₀, where t₀ is the column dead time.

  • LogP Calculation: Determine the log k' of the test compound from its retention time and use the calibration curve to interpolate its LogP value.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for understanding a drug's behavior in different physiological environments, which have varying pH values (e.g., stomach, intestines, blood). For this compound, the carboxylic acid group is the primary acidic center, while the quinoline nitrogen is a basic center.

Predicted PropertyPredicted ValuePrediction Tool
pKa (acidic)3.80Chemicalize[4][5]
pKa (basic)1.50Chemicalize[4][5]

The predicted acidic pKa of 3.80 is typical for a carboxylic acid attached to an electron-withdrawing aromatic system. This means that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated (negatively charged). The predicted basic pKa of 1.50 for the quinoline nitrogen indicates that it is a weak base and will be protonated only under highly acidic conditions.

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining pKa values.

Protocol: Potentiometric pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic pKa, or a strong acid (e.g., HCl) for a basic pKa. Add the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

pKa_Determination Start Start: Dissolved Compound Titration Incremental Addition of Standardized Titrant (Acid/Base) Start->Titration Measurement Record pH after Each Addition Titration->Measurement Data_Plotting Plot pH vs. Titrant Volume Measurement->Data_Plotting Analysis Determine Equivalence Point (e.g., via Derivative Plot) Data_Plotting->Analysis Result Calculate pKa (pH at half-equivalence point) Analysis->Result

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of this compound, as outlined in this guide, paint a picture of a highly lipophilic and poorly water-soluble molecule with a distinct acidic character. These properties are critical for guiding its development as a potential therapeutic agent. The predicted low aqueous solubility and high lipophilicity suggest that formulation strategies to enhance bioavailability may be necessary. The acidic pKa indicates that its absorption and distribution will be influenced by the pH of the surrounding environment. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these predicted properties, a crucial step in the rigorous evaluation of any drug candidate. This guide serves as a valuable resource for researchers, enabling them to make informed decisions in the design and optimization of novel quinoline-based therapeutics.

References

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Bouhfid, R., & Essassi, E. M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(3), M486. [Link]

  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Angene Chemical. (n.d.). 4-Quinolinecarboxylic acid, 6-chloro-2-(4-chlorophenyl)-. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling method for lipophilicity and integrity using liquid chromatography–mass spectrometry.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Box, K., & Comer, J. (2008). Using pKa to determine the solubility of a compound. American Pharmaceutical Review, 11(5), 34-39.
  • Chemicalize. (n.d.). ChemAxon. Retrieved from [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). Molecules, 28(19), 7001. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Molecular Properties and Bio-Activity Score of 2-[[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino]-N-(substitutedphenyl) acetamides. (2020). International Journal of Pharmaceutical Sciences and Research, 11(7), 3345-3351.
  • Preparation method for quinoline-4-carboxylic acid derivative. (2013).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry, 72(16), 6213-6215. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1991). Chemical Papers, 45(4), 521-527.
  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (2021). IIP Series.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). The Journal of Organic Chemistry, 83(15), 8456-8464. [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (1991). ResearchGate. [Link]

  • 1 H NMR of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide (4f)... (2018). ResearchGate. [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case. (2015). CrystEngComm, 17(10), 2154-2160. [Link]

  • Molinspiration. (n.d.). Retrieved from [Link]

  • NMRDB.org. (n.d.). Retrieved from [Link]

  • Cheminfo.org. (n.d.). Retrieved from [Link]

  • ACD/Labs Percepta. (n.d.). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • MolView. (n.d.). Retrieved from [Link]

  • ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]

  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Online Mass Spectrometry Tools: The ISIC-EPFL mstoolbox. (n.d.). Retrieved from [Link]

  • Spectra Prediction - CFM-ID. (n.d.). Retrieved from [Link]

  • PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022). ACS Omega, 7(11), 9338-9346. [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved from [Link]

  • FreeChemDraw. (n.d.). Retrieved from [Link]

  • Chemix. (n.d.). Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • A Short Guide to using the NIST Webbook. (2014, October 15). YouTube. [Link]

  • How to use SwissADME?. (2020, September 1). YouTube. [Link]

  • chemicalize.org. (2012). Journal of Chemical Information and Modeling, 52(3), 837-842. [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023, June 29). YouTube. [Link]

  • Beginners Guide to Molinspiration Cheminformatics Tools|Practical. (2022, December 16). YouTube. [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 6). YouTube. [Link]

Sources

An In-Depth Technical Guide to In Silico Docking of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol and theoretical framework for conducting in silico molecular docking studies on 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and computational biology. The guide delineates a complete workflow, from the selection of a pertinent biological target and preparation of the receptor and ligand to the execution of the docking simulation and the subsequent analysis of the results. By integrating established methodologies with expert insights, this guide aims to furnish a robust and reproducible protocol for investigating the potential protein-ligand interactions of the subject compound.

Introduction: The Rationale for In Silico Investigation

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The specific compound, this compound, possesses a unique substitution pattern that warrants investigation into its potential therapeutic applications. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a specific protein target (receptor)[3]. This method is instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and screening virtual compound libraries[4].

The Significance of Target Selection: Why SIRT3?

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism[5]. Its dysregulation has been implicated in various diseases, including cancer[5]. Notably, studies have demonstrated that derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid act as potent SIRT3 inhibitors[6]. Given the structural similarity, SIRT3 presents a scientifically sound and compelling target for the in silico investigation of this compound. This guide will, therefore, focus on docking this compound into the active site of human SIRT3.

Physicochemical Properties of the Ligand
PropertyValueSource
Molecular FormulaC15H8Cl2N2O2[7][8]
Molecular Weight319.14 g/mol [7][8]
StereochemistryAchiral[8]

The In Silico Docking Workflow: A Conceptual Overview

The molecular docking process is a multi-step procedure that requires careful preparation and execution to yield meaningful results. The workflow described herein is designed to be both rigorous and reproducible.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection Target Selection (Human SIRT3) Receptor_Prep Receptor Preparation Target_Selection->Receptor_Prep PDB Structure Ligand_Prep Ligand Preparation Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Receptor_Prep->Grid_Generation Docking_Run Molecular Docking (AutoDock Vina) Grid_Generation->Docking_Run Configuration File Results_Analysis Results Analysis (Binding Energy & Poses) Docking_Run->Results_Analysis Visualization Visualization (PyMOL) Results_Analysis->Visualization

Caption: A high-level overview of the in silico docking workflow.

Detailed Experimental Protocols

This section provides a step-by-step methodology for performing the in silico docking of this compound with human SIRT3. The protocols are based on the widely used and validated software packages AutoDockTools and AutoDock Vina.

Required Software
  • AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

  • AutoDock Vina: The docking engine for performing the molecular docking simulation.

  • PyMOL: A molecular visualization system for analyzing the docking results.

Step 1: Receptor Preparation

The initial step involves obtaining and preparing the three-dimensional structure of the target protein, human SIRT3.

  • Obtain the Protein Structure: Download the crystal structure of human SIRT3 from the RCSB Protein Data Bank (PDB). For this guide, we will use the PDB ID: 5D7N , which provides a high-resolution structure of human SIRT3[9].

  • Clean the PDB File: Open the downloaded PDB file in a molecular viewer like PyMOL. Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands. For 5D7N, this involves removing the water molecules.

  • Prepare the Receptor in AutoDockTools:

    • Launch AutoDockTools (ADT).

    • Go to File > Read Molecule and open the cleaned PDB file of SIRT3.

    • Add polar hydrogens to the protein by navigating to Edit > Hydrogens > Add and selecting Polar only.

    • Compute Gasteiger charges by going to Edit > Charges > Compute Gasteiger.

    • Save the prepared receptor in the PDBQT format by navigating to Grid > Macromolecule > Choose, selecting the SIRT3 molecule, and then saving it as SIRT3.pdbqt.

Step 2: Ligand Preparation

Accurate preparation of the ligand is critical for a successful docking simulation.

  • Obtain the Ligand Structure: The 2D structure of this compound can be drawn using a chemical drawing tool like ChemDraw or MarvinSketch. Save the structure in a 3D format such as MOL or SDF.

  • Prepare the Ligand in AutoDockTools:

    • In ADT, go to Ligand > Input > Open and select the 3D structure file of the ligand.

    • ADT will automatically compute Gasteiger charges and detect the rotatable bonds.

    • Verify the number of rotatable bonds by going to Ligand > Torsion Tree > Choose Torsions.

    • Save the prepared ligand in the PDBQT format by navigating to Ligand > Output > Save as PDBQT and naming it ligand.pdbqt.

prep_workflow cluster_receptor Receptor (SIRT3) Preparation cluster_ligand Ligand Preparation PDB_Download Download PDB (5D7N) Clean_PDB Remove Water & Heteroatoms PDB_Download->Clean_PDB Add_H Add Polar Hydrogens (ADT) Clean_PDB->Add_H Add_Charges_R Add Gasteiger Charges (ADT) Add_H->Add_Charges_R Save_PDBQT_R Save as SIRT3.pdbqt Add_Charges_R->Save_PDBQT_R Draw_Ligand Draw 2D Structure Convert_3D Generate 3D Conformer Draw_Ligand->Convert_3D Add_Charges_L Add Gasteiger Charges (ADT) Convert_3D->Add_Charges_L Set_Torsions Define Rotatable Bonds (ADT) Add_Charges_L->Set_Torsions Save_PDBQT_L Save as ligand.pdbqt Set_Torsions->Save_PDBQT_L

Caption: Detailed workflow for receptor and ligand preparation.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed.

  • Define the Binding Site: In ADT, with both the receptor and ligand loaded, navigate to Grid > Grid Box.

  • Position the Grid Box: Center the grid box on the active site of SIRT3. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box. For SIRT3, the active site is a well-characterized pocket.

  • Set Grid Dimensions: Adjust the size of the grid box to encompass the entire binding site, typically with a buffer of a few angstroms in each dimension. A common size is 60 x 60 x 60 Å.

  • Save the Grid Parameter File: Go to File > Close saving current in the Grid Options window. Then, navigate to Grid > Output > Save GPF and save the grid parameter file as grid.gpf.

Step 4: Running the Docking Simulation with AutoDock Vina

With the prepared files, the docking simulation can now be executed.

  • Create a Configuration File: Create a text file named conf.txt with the following content, ensuring the file paths and coordinates are correct:

  • Execute AutoDock Vina: Open a command-line terminal and navigate to the directory containing the prepared files and the AutoDock Vina executable. Run the following command:

    This will initiate the docking simulation, and the results will be saved in docking_results.pdbqt and a log file will be created.

Analysis and Interpretation of Docking Results

The output of the docking simulation provides valuable information about the potential binding of the ligand to the receptor.

Binding Affinity

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding. A more negative binding affinity indicates a more favorable and stable interaction[4][10]. The docking output will provide a table of binding affinities for the top-ranked poses.

PoseBinding Affinity (kcal/mol)
1[Example Value: -9.5]
2[Example Value: -9.2]
3[Example Value: -8.9]

Note: The values in this table are illustrative and will be replaced with the actual results from the docking simulation.

Binding Pose and Interactions

The docking_results.pdbqt file contains the coordinates of the ligand in its various predicted binding poses. These can be visualized to understand the specific interactions with the protein.

  • Visualize in PyMOL:

    • Open PyMOL and load the SIRT3.pdbqt file.

    • Load the docking_results.pdbqt file. The different poses will be loaded as separate states.

    • Display the protein as a cartoon and the ligand as sticks to clearly visualize the binding pocket.

  • Analyze Interactions:

    • Identify key amino acid residues in the SIRT3 active site that are in close proximity to the ligand.

    • Look for potential hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues. These interactions are crucial for the stability of the protein-ligand complex[10].

    • The distance and geometry of these interactions can be measured in PyMOL to assess their strength.

analysis_flow cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Binding_Energy Analyze Binding Affinity (kcal/mol) Rank_Poses Rank Poses by Energy Binding_Energy->Rank_Poses Visualize_Pose Visualize Best Pose in PyMOL Identify_Interactions Identify Key Interactions (H-bonds, Hydrophobic) Visualize_Pose->Identify_Interactions Analyze_Residues Analyze Interacting Residues Identify_Interactions->Analyze_Residues

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents one of the most prolific and enduring structural motifs in the history of medicinal chemistry and drug discovery. From its initial isolation from coal tar to its central role in the development of antimalarials, antibiotics, and targeted cancer therapies, the story of quinoline is a testament to the power of natural product inspiration, synthetic innovation, and a deepening understanding of molecular pharmacology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on the evolution of quinoline-based compounds. We will delve into the seminal discoveries, explore the intricacies of key synthetic methodologies, analyze the structure-activity relationships that have driven therapeutic advancements, and examine the mechanisms of action that underpin their diverse pharmacological effects.

From Coal Tar and Fever Bark: The Genesis of a Pharmacophore

The journey of quinoline begins in the 19th century, a period of burgeoning organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol" (from the Greek for "white oil").[1] This discovery marked the initial identification of the fundamental quinoline structure. A few years later, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he called "Chinoilin" or "Chinolein".[1] It was later recognized by August Hoffmann that these two substances were, in fact, identical, establishing the intrinsic link between the simple synthetic heterocycle and a complex, life-saving natural product.[1]

The most significant early chapter in the story of quinoline-based compounds is undoubtedly its connection to the treatment of malaria. For centuries, the bark of the cinchona tree was the only effective remedy for this devastating disease.[2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from cinchona bark, naming it quinine.[3] This landmark achievement provided a purified and standardized treatment for malaria and laid the foundation for future research into its mechanism of action and the development of synthetic analogues.[3][4] Quinine remained the cornerstone of antimalarial therapy until the mid-20th century, and its quinoline core structure became a critical pharmacophore for the design of new antimalarial agents.[3][5]

The Dawn of Synthesis: Building the Quinoline Core

The increasing demand for antimalarial drugs, coupled with the limited supply of natural quinine, spurred the development of synthetic methods to construct the quinoline ring system. Several named reactions emerged during this period, but the most enduring and historically significant is the Skraup synthesis, first reported by Zdenko Hans Skraup in 1880.[6]

The Skraup synthesis is a powerful method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[6][7] The reaction is notoriously exothermic but highly effective.[7][8]

Mechanism of the Skraup Synthesis:

The reaction proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[8][9]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[10]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.[8][9]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product.[8][9]

Skraup_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates & Steps cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Formation (Dehydration) Glycerol->Acrolein H₂SO₄ H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline (Cyclization & Dehydration) Michael_Adduct->Dihydroquinoline H⁺ Dihydroquinoline->Quinoline Oxidation

Figure 1: Simplified workflow of the Skraup synthesis of quinoline.

Other notable methods for quinoline synthesis include the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis, each offering different strategies for constructing the quinoline ring system with various substitution patterns.[6][11]

The Era of Chemotherapy: From Quinine to Chloroquine and Beyond

The 20th century witnessed the rise of chemotherapy and a concerted effort to develop synthetic drugs to combat infectious diseases. The quinoline scaffold was at the forefront of this revolution, particularly in the fight against malaria.

The 4-Aminoquinolines: A New Generation of Antimalarials

While quinine was effective, it had limitations, including a bitter taste, side effects, and the emergence of resistant parasite strains.[12] This led to the search for synthetic alternatives. In 1934, German scientists at Bayer synthesized Resochin, a 4-aminoquinoline derivative.[3] Initially deemed too toxic, its potential was later revisited during World War II.[3][9] American researchers, after obtaining a related compound called Sontochin, made slight modifications to create chloroquine.[3] It was later discovered that chloroquine and Resochin were identical.[3]

Chloroquine proved to be a highly effective and well-tolerated antimalarial drug, and it became a cornerstone of malaria treatment and prevention for decades.[2][3] Its introduction into clinical practice in 1947 marked a significant turning point in the global fight against malaria.[9]

Mechanism of Action of Quinine and Chloroquine:

Both quinine and chloroquine share a similar mechanism of action that targets the malaria parasite's unique biology within red blood cells.[5][13]

  • Heme Detoxification: The Plasmodium parasite digests hemoglobin in the host's red blood cells, releasing large quantities of toxic free heme.[5]

  • Hemozoin Formation: To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin (also known as malaria pigment).[5]

  • Inhibition of Polymerization: Quinine and chloroquine are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process.[5]

  • Toxicity and Parasite Death: The buildup of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[5][14]

Antimalarial_Mechanism Hemoglobin Hemoglobin (in Red Blood Cell) Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress Drug Quinine / Chloroquine Drug->Heme Inhibition of Heme Polymerase Kinase_Inhibition cluster_pathway Cancer Cell Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Phosphorylation No_Signal Inhibition of Downstream Signaling ATP ATP ATP->RTK Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->RTK Binds to ATP-binding site Skraup_Protocol Start Start: Assemble Reactants (Aniline, Glycerol, H₂SO₄, FeSO₄) Add_Nitrobenzene Slowly Add Nitrobenzene (Oxidizing Agent) Start->Add_Nitrobenzene Reflux Heat at Reflux (3-4 hours) Add_Nitrobenzene->Reflux Cool_Dilute Cool and Dilute with Water Reflux->Cool_Dilute Neutralize Neutralize with NaOH (Caution: Exothermic!) Cool_Dilute->Neutralize Steam_Distill Steam Distillation Neutralize->Steam_Distill Separate_Dry Separate and Dry Crude Quinoline Steam_Distill->Separate_Dry Vacuum_Distill Purify by Vacuum Distillation Separate_Dry->Vacuum_Distill End End: Purified Quinoline Vacuum_Distill->End

Sources

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a compound of interest within the broader class of quinoline-4-carboxylic acids. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and its potential significance in medicinal chemistry.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a foundational heterocyclic motif in a vast array of natural products and synthetic compounds with pronounced biological activities.[1] Specifically, the quinoline-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] These compounds are recognized for a wide spectrum of pharmacological effects, including antibacterial, antiviral, and antitumor properties.[3] The biological efficacy of these molecules is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in pathological processes.[3] The targeted synthesis of novel substituted quinoline-4-carboxylic acids, such as the title compound, is therefore a subject of considerable interest in the pursuit of new therapeutic leads.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₉Cl₂NO₂
Molecular Weight 318.16 g/mol
IUPAC Name This compound

Proposed Synthesis: The Doebner Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved through the Doebner reaction. This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4] For the synthesis of this compound, a logical and efficient approach would be the reaction of 4-chloroaniline, 4-chlorobenzaldehyde, and pyruvic acid.

Rationale for the Doebner Reaction

The Doebner reaction is a robust and versatile method for constructing the quinoline-4-carboxylic acid scaffold.[4] It is a one-pot, three-component reaction, which is advantageous in terms of operational simplicity and atom economy. The selection of readily available starting materials—4-chloroaniline, 4-chlorobenzaldehyde, and pyruvic acid—makes this a practical and cost-effective synthetic strategy. The reaction mechanism is well-understood, proceeding through the formation of a Schiff base followed by a series of condensation and cyclization steps.[4]

Experimental Protocol

Materials:

  • 4-chloroaniline

  • 4-chlorobenzaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in absolute ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents) dropwise.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Synthetic Workflow Diagram

Doebner_Reaction cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product 4-chloroaniline 4-chloroaniline reflux Reflux (4-6h) 4-chloroaniline->reflux 4-chlorobenzaldehyde 4-chlorobenzaldehyde 4-chlorobenzaldehyde->reflux pyruvic_acid Pyruvic Acid pyruvic_acid->reflux solvent Ethanol solvent->reflux catalyst Conc. HCl catalyst->reflux product 6-Chloro-2-(4-chlorophenyl) quinoline-4-carboxylic acid reflux->product

Sources

Methodological & Application

Robust HPLC-UV Method Development and Validation for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Analytical Scientist

Abstract

This comprehensive application note provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of quinoline derivatives. Quinoline scaffolds are fundamental in medicinal chemistry, appearing in a wide array of pharmaceutical compounds.[1][2] Their inherent basicity and diverse physicochemical properties, however, present unique analytical challenges, such as poor peak shape and complex separation profiles.[3] This guide moves beyond a simple recitation of steps, delving into the causal relationships between the molecular properties of quinoline derivatives and the strategic choices made during method development. We present detailed, field-proven protocols for systematic method optimization, validation according to International Council for Harmonisation (ICH) guidelines, and the application of forced degradation studies to establish stability-indicating criteria. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, reliable, and defensible analytical method for quinoline-based compounds.

Foundational Principles: Understanding the Analyte

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. For quinoline derivatives, three parameters are paramount: pKa, lipophilicity (log P), and UV absorbance characteristics. These properties dictate the molecule's behavior in a chromatographic system and are the key to a logical method development strategy.

1.1 Physicochemical Landscape of Quinoline Derivatives

  • pKa (Ionization Constant): The quinoline ring system contains a basic nitrogen atom, making most derivatives basic compounds. The pKa value, typically in the range of 4-5, indicates the pH at which the compound is 50% ionized. This is the single most critical parameter in reversed-phase HPLC. Operating the mobile phase at a pH at least 2 units below the pKa ensures the analyte is in its fully protonated, single ionic form, which is essential for achieving sharp, symmetrical peaks and reproducible retention times. Conversely, at a pH above the pKa, the analyte exists in its neutral, more lipophilic form.[4]

  • Lipophilicity (log P): The log P value, or partition coefficient, describes a compound's affinity for a non-polar environment versus a polar one.[1] It is a primary indicator of its retention behavior in reversed-phase HPLC. Highly lipophilic quinoline derivatives (high log P) will be strongly retained on a C18 column, potentially requiring a higher percentage of organic solvent for elution. In contrast, more polar derivatives (low log P) will elute earlier.[4]

  • UV Absorbance: The fused aromatic ring structure of quinoline provides strong UV absorbance, making UV detection a suitable and robust choice. A preliminary scan of the analyte in the mobile phase diluent using a UV-Vis spectrophotometer or a photodiode array (PDA) detector is crucial to determine the wavelength of maximum absorbance (λ-max). This ensures optimal sensitivity for the analytical method.

Table 1: Typical Physicochemical Properties Influencing HPLC Method Development for Quinolines

ParameterTypical Range/CharacteristicImplication for HPLC Method Development
pKa 4.0 - 5.5Dictates mobile phase pH selection. A pH of 2.5-3.5 is often optimal to ensure full protonation and minimize peak tailing.[4]
log P 1.5 - 4.0+Influences retention time and organic solvent choice. Higher log P requires stronger mobile phase (e.g., higher acetonitrile %).[4]
UV Absorbance Strong absorbance between 220-350 nmEnables sensitive detection with a standard UV or PDA detector. λ-max should be determined empirically.

A Strategic Approach to HPLC-UV Method Development

Method development should be a systematic process, not a random walk. The workflow outlined below is designed to logically and efficiently arrive at a robust and reliable method.

MethodDevelopmentWorkflow A 1. Analyte Characterization (pKa, log P, UV Scan) B 2. Initial Parameter Selection - Column: C18, 150x4.6mm, 5µm - Mobile Phase A: 0.1% Acid in H2O - Mobile Phase B: Acetonitrile - Gradient: 5-95% B over 20 min A->B C 3. System Suitability Test (SST) Is SST acceptable? B->C D 4. Optimization Phase C->D No E 5. Final Method Confirmation C->E  Yes Opt_pH Adjust Mobile Phase pH / Buffer D->Opt_pH Opt_Grad Optimize Gradient Slope / Time D->Opt_Grad Opt_Col Screen Alternative Column Chemistry D->Opt_Col F 6. Method Validation (ICH Q2) E->F Opt_pH->C Opt_Grad->C Opt_Col->C

Caption: A systematic workflow for HPLC method development.

2.1 Initial Parameter Selection: The Rationale

  • Column Chemistry: A high-quality, end-capped C18 column is the universal starting point for quinoline derivatives.[4][5] The end-capping is critical as it minimizes the exposure of residual acidic silanol groups on the silica surface. These silanol groups can interact ionically with the protonated basic quinoline, causing significant peak tailing.[3] A standard dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Aqueous Component (Phase A): To control the ionization of the quinoline, an acidic mobile phase is required. A starting point of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is common. Phosphoric acid can also be used to create a buffered mobile phase at a specific pH (e.g., pH 2.5-3.0).[6][7]

    • Organic Component (Phase B): Acetonitrile (MeCN) is generally preferred over methanol as the initial organic modifier.[4] Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for aromatic compounds.

  • Detector Wavelength: Set the UV detector to the λ-max determined during analyte characterization. If multiple compounds with different λ-max values are present, a compromise wavelength or a PDA detector collecting data across a spectral range is necessary.

Protocol: A Step-by-Step Guide to Method Development

This section provides explicit protocols for developing and optimizing the HPLC method.

3.1 Materials and Reagents

  • Quinoline derivative reference standard(s)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (reagent grade, ~99%) or Trifluoroacetic acid (TFA, HPLC grade)

  • Phosphoric acid (reagent grade)

  • Sodium or Potassium Phosphate salts (for buffers)

  • Volumetric flasks, pipettes, and autosampler vials

3.2 Instrumentation and Initial Conditions

  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: λ-max of the primary analyte.

3.3 Protocol 1: Initial Scouting Gradient

Objective: To determine the approximate retention time and elution profile of the quinoline derivative(s).

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Prepare Standard Solution: Accurately weigh and dissolve the quinoline derivative standard in a suitable solvent (e.g., 50:50 MeCN:Water) to a concentration of approximately 0.1 mg/mL.

  • Set Up Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Inject and Analyze: Inject the standard solution and acquire the chromatogram. Evaluate the peak shape, retention time, and resolution from any impurities.

3.4 Protocol 2: Mobile Phase pH and Organic Modifier Optimization

Objective: To improve peak shape and adjust retention based on the initial scouting run.

  • Evaluate Peak Shape: If the peak is tailing significantly, the mobile phase may not be acidic enough. Prepare a mobile phase using 0.05 M potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid and re-run the analysis.

  • Evaluate Retention:

    • If the peak elutes too early (< 2 minutes), consider using methanol as the organic modifier, as it is a weaker solvent than acetonitrile and will increase retention.

    • If the peak elutes too late (> 15 minutes), a faster, more aggressive gradient is needed.

  • Iterate: Adjust the pH and organic modifier choice to achieve a symmetrical peak (Tailing Factor < 1.5) and a reasonable retention time.

TroubleshootingPeakShape Start Analyze Peak Shape Tailing Peak Tailing Factor > 1.5 Start->Tailing Poor GoodShape Symmetrical Peak (TF < 1.5) Start->GoodShape Good Action1 Decrease Mobile Phase pH (e.g., use pH 2.5 buffer) Tailing->Action1 End Proceed to Gradient Optimization GoodShape->End Action1->Start Action2 Use a Highly End-Capped or Base-Deactivated Column Action1->Action2 Action3 Add Ion-Pairing Agent (Advanced Technique) Action2->Action3

Caption: Decision tree for troubleshooting poor peak shape.

3.5 Protocol 3: Gradient Optimization

Objective: To achieve optimal resolution between the main peak and any impurities within a reasonable run time.

  • Calculate Initial Gradient Slope: Based on the scouting run, estimate the %B at which the analyte elutes.

  • Design a Focused Gradient: Create a shallower gradient around the elution point. For example, if the peak eluted at 60% B in the scouting run, a new gradient might be 40-80% B over 10 minutes.

  • Adjust and Refine: Make small, systematic changes to the gradient start %, end %, and duration to maximize resolution (Rs > 2.0) between adjacent peaks.

Method Validation Protocol (ICH Q2(R1))

Once an optimized method is established, it must be validated to prove it is fit for its intended purpose.[8][9] Validation is a formal process documented in a validation protocol and report.[10][11]

4.1 System Suitability Testing (SST)

Before any validation run, SST must be performed to demonstrate that the chromatographic system is performing adequately.[12] This is typically done by making 5-6 replicate injections of a standard solution.

Table 2: System Suitability Test (SST) Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (Tf) Measures peak symmetryTf ≤ 1.5
Theoretical Plates (N) Measures column efficiencyN > 2000
%RSD of Peak Area Measures injection precision%RSD ≤ 2.0%[13]
%RSD of Retention Time Measures retention time stability%RSD ≤ 1.0%
Resolution (Rs) Measures separation of adjacent peaksRs ≥ 2.0

4.2 Validation Parameters and Protocols

The following parameters must be evaluated as per ICH Q2(R1) guidelines.[8][14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[12][15] This is demonstrated through forced degradation studies (see Section 5.0) and analysis of placebo samples.

  • Linearity:

    • Protocol: Prepare at least five standard solutions of the quinoline derivative over a range of 80-120% of the expected sample concentration.[14] Inject each in triplicate.

    • Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Protocol: Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (a total of 9 determinations).[8]

    • Analysis: Calculate the percentage recovery at each level.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[8]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[13]

    • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.[13]

  • Quantitation Limit (LOQ) & Detection Limit (LOD):

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

    • Acceptance Criteria: Typically, S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD.[13]

  • Robustness:

    • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.[14] Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

    • Analysis: Evaluate SST parameters after each change.

    • Acceptance Criteria: All SST parameters must still pass.

Table 3: Example Summary of Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Repeatability (%RSD) 0.85%≤ 2.0%Pass
Intermediate Precision (%RSD) 1.15%≤ 2.0%Pass
LOQ (µg/mL) 0.5S/N ≥ 10Pass
Robustness No significant impact from changesSST criteria metPass

Application: Forced Degradation Study

Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method.[16][17] The goal is to intentionally degrade the drug substance to ensure that the degradation products can be separated from the parent compound.[18]

5.1 Protocol for Stress Testing

Objective: To generate potential degradation products under various stress conditions. Aim for 5-20% degradation of the parent compound.

  • Prepare Solutions: Prepare solutions of the quinoline derivative (approx. 0.5 mg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    Stress Condition Protocol
    Acid Hydrolysis Add 0.1 M HCl, heat at 60 °C for 4 hours.
    Base Hydrolysis Add 0.1 M NaOH, heat at 60 °C for 2 hours.
    Oxidation Add 3% H₂O₂, store at room temperature for 24 hours.
    Thermal Store solid drug substance at 105 °C for 48 hours.

    | Photolytic | Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). |

  • Neutralize and Dilute: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed HPLC method.

5.2 Demonstrating Specificity

The results of the forced degradation study are used to confirm method specificity. The chromatograms of the stressed samples should show that all degradation product peaks are baseline resolved from the parent quinoline peak (Rs > 2.0). A PDA detector is highly valuable here to assess peak purity, ensuring that the parent peak is spectrally pure and not co-eluting with any degradants.

Conclusion

The development of a robust and reliable HPLC-UV method for quinoline derivatives is a systematic process grounded in the scientific principles of chromatography and a deep understanding of the analyte's physicochemical properties. By strategically selecting the column and mobile phase pH to manage the basicity of the quinoline core, and by systematically optimizing the chromatographic parameters, one can achieve excellent peak shape and resolution. Following this development with a comprehensive validation protocol according to ICH Q2(R1) guidelines ensures the method is accurate, precise, and fit for its intended purpose in a regulated environment.[15] The successful execution of forced degradation studies provides the ultimate proof of the method's stability-indicating power, guaranteeing the quality and safety of pharmaceutical products containing these vital chemical entities.

References

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chen, J., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 24(21), 3848. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2022). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2203, 012061. [Link]

  • Patel, S., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. GSC Biological and Pharmaceutical Sciences, 17(2), 118-128. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link]

  • Komsta, Ł., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Poloniae Pharmaceutica, 64(5), 421-427. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved January 23, 2026, from [Link]

  • McDowall, R. D. (2008). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Liquid Chromatography & Related Technologies, 31(11-12), 1748-1780. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 23, 2026, from [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 5(5). [Link]

  • Szymańska, E., et al. (2019). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 24(18), 3356. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (1994). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link]

  • Khan, M. A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4568. [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]

  • Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures and Methods Validation. [Link]

Sources

Application Notes & Protocols: A Hierarchical Screening Strategy for Novel Quinoline Carboxylic Acids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Within this class, quinoline carboxylic acids have emerged as a particularly promising avenue for the development of novel anticancer therapeutics.[1] These compounds exert their antineoplastic effects through a variety of mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and disruption of DNA replication and repair pathways.[1][2][3] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, field-proven framework for the systematic screening and characterization of novel quinoline carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapies. Our approach is structured as a multi-phase workflow, progressing from broad initial cytotoxicity screening to detailed mechanistic and target validation studies. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that experimental choices are both logical and self-validating.

Phase 1: Primary Screening - Assessing Cytotoxicity and Selectivity

The primary objective of this phase is to rapidly identify "hit" compounds that exhibit potent cytotoxic activity against a panel of cancer cell lines while demonstrating minimal impact on non-cancerous cells. This initial screen is crucial for filtering large libraries of compounds and prioritizing those with a promising therapeutic window.

Core Methodology: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The quantity of formazan generated is directly proportional to the number of metabolically active cells, allowing for the quantitative determination of cytotoxicity.[6]

Experimental Workflow: Primary Screening

cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis & Hit Selection prep1 Synthesize & Purify Novel Quinoline Carboxylic Acids prep2 Select Diverse Panel of Cancer & Normal Cell Lines prep1->prep2 prep3 Prepare Stock Solutions (e.g., in DMSO) prep2->prep3 treat Treat with Serial Dilutions of Compounds (48-72h) prep3->treat seed Seed Cells in 96-Well Plates (5,000-10,000 cells/well) incubate1 Incubate for 24h (Allow Attachment) seed->incubate1 incubate1->treat add_mtt Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize Solubilize Formazan Crystals (Add DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calc Calculate % Viability vs. Vehicle Control read->calc ic50 Determine IC50 Values calc->ic50 si Calculate Selectivity Index (SI) ic50->si hit Identify 'Hit' Compounds (Potent & Selective) si->hit

Caption: Workflow for primary cytotoxicity screening of quinoline carboxylic acids.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel quinoline carboxylic acid compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acids and the positive control drug in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the same percentage of DMSO used for the compounds).[7]

  • Incubation: Incubate the plates for 48 to 72 hours.[4][7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is clearly visible under a microscope.[5]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Hit Selection

The output of the primary screen is the IC₅₀ value for each compound against each cell line. A potent compound will have a low IC₅₀ value. Equally important is the Selectivity Index (SI) , which provides a measure of a compound's specificity for cancer cells.

SI = IC₅₀ (Non-cancerous cell line) / IC₅₀ (Cancer cell line)

A higher SI value is desirable, as it indicates greater selectivity. "Hit" compounds are those that display both high potency (low IC₅₀ in cancer cells) and a favorable SI.

Compound IDCancer Line A (IC₅₀ µM)Cancer Line B (IC₅₀ µM)Normal Line (IC₅₀ µM)Selectivity Index (SI for Line A)
QCA-0010.871.25> 50> 57.5
QCA-00215.412.8> 50> 3.2
QCA-0030.610.3625.541.8
Doxorubicin0.150.111.510.0

Table 1: Hypothetical primary screening data for novel quinoline carboxylic acids (QCAs). Compounds with low IC₅₀ values and high SI (e.g., QCA-001, QCA-003) are prioritized for secondary screening.

Phase 2: Secondary Screening - Uncovering the Mode of Action

Once potent and selective "hit" compounds are identified, the next phase aims to elucidate the cellular mechanisms responsible for their cytotoxic effects. The two most common fates of cancer cells treated with effective chemotherapeutics are cell cycle arrest and apoptosis.[2]

Core Methodologies: Flow Cytometry-Based Assays

Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells within a population.[8][9] It is the gold standard for analyzing cell cycle distribution and quantifying apoptosis.

1. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[2] This arrest prevents cancer cells from proliferating. The analysis involves staining the DNA of permeabilized cells with a fluorescent dye like propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in different cycle phases.

Detailed Protocol: Cell Cycle Analysis via PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat them with the hit compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The data is used to generate histograms that show the percentage of cells in the G0/G1, S, and G2/M phases.

2. Apoptosis Detection

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][11] The Annexin V/PI assay leverages this phenomenon. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). PI is a nuclear stain that is excluded by cells with intact membranes. This dual staining allows for the differentiation of:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-[9]

  • Late apoptotic/necrotic cells: Annexin V+ / PI+[9]

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells and treat with hit compounds as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

Decision Logic Post-Secondary Screening

cluster_results Interpret Results cluster_paths Proceed to Tertiary Screening hit Hit Compound from Primary Screen secondary Perform Cell Cycle & Apoptosis Assays hit->secondary arrest Significant Cell Cycle Arrest (e.g., G2/M Phase) secondary->arrest apoptosis Significant Apoptosis Induction (High Annexin V+ Population) secondary->apoptosis no_effect No Significant Effect on Cycle or Apoptosis secondary->no_effect path1 Investigate Cell Cycle Checkpoint Proteins (e.g., Cyclins, CDKs) arrest->path1 Mechanism is Cytostatic path2 Investigate Apoptotic Pathway Proteins (e.g., Caspases, Bcl-2) apoptosis->path2 Mechanism is Cytotoxic path3 Consider Alternative Mechanisms (e.g., Necrosis, Autophagy) or Re-evaluate Compound no_effect->path3

Caption: Decision-making flowchart following secondary screening assays.

Phase 3: Tertiary Screening - Molecular Target Identification

This phase focuses on identifying the specific molecular targets of the lead compounds. Quinoline derivatives are known to interact with several key players in cancer progression.[3] Based on the results from Phase 2 and existing literature, a hypothesis-driven approach is employed to investigate likely targets.

Target: DNA Topoisomerases

Rationale: Topoisomerases (Topo I and II) are nuclear enzymes that resolve topological problems in DNA during replication and transcription.[12] Their inhibition leads to DNA strand breaks and triggers cell death, making them excellent targets for chemotherapy.[3][13] Many quinoline-based drugs function as topoisomerase inhibitors.[14]

Assay: Topoisomerase DNA Relaxation Assay This cell-free assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase.

  • Principle: Supercoiled DNA migrates faster through an agarose gel than relaxed DNA. Inhibition of the enzyme results in the persistence of the supercoiled DNA band.

  • Procedure: Recombinant human Topo I or Topo IIα is incubated with supercoiled plasmid DNA in the presence of various concentrations of the test compound. The reaction products are then separated by agarose gel electrophoresis and visualized.

  • Endpoint: Determination of the IC₅₀ for enzyme inhibition. A known inhibitor like Camptothecin (for Topo I) or Etoposide (for Topo II) should be used as a positive control.[12]

Target: Angiogenesis (VEGFR-2)

Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[15] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of this process.[16] Several quinoline-chalcone hybrids have been identified as potent VEGFR-2 inhibitors.[2]

Assay: In Vitro VEGFR-2 Kinase Assay This is a biochemical assay that measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[17][18]

  • Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. Luminescence-based kits (e.g., Kinase-Glo™) are commonly used, where the light signal is inversely proportional to kinase activity.

  • Procedure: Recombinant VEGFR-2 enzyme is incubated with a specific substrate and ATP in the presence of the test compound. After incubation, a detection reagent is added to measure the remaining ATP.

  • Endpoint: Determination of the IC₅₀ for VEGFR-2 kinase inhibition.

VEGFR-2 Signaling Pathway

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascade VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Compound Novel Quinoline Carboxylic Acid Compound->VEGFR2 Inhibits PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K Ras Ras Dimer->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Outcome Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Outcome Akt->Outcome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Outcome

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline carboxylic acid.

Target: Telomerase (hTERT)

Rationale: Telomerase is a reverse transcriptase enzyme that maintains telomere length, thereby enabling the replicative immortality of cancer cells.[19] It is expressed in 85-90% of cancers but is absent in most normal somatic cells, making its catalytic subunit, hTERT, an attractive therapeutic target.[20][21]

Assay: hTERT Expression Analysis The effect of a compound on telomerase can be assessed by measuring the expression of hTERT at the protein level.

  • Methodology: Western Blotting.

  • Principle: Western blotting allows for the detection and quantification of a specific protein from a complex mixture.[22][23] Cell lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for hTERT.[24]

  • Endpoint: A reduction in the hTERT protein band intensity in treated cells compared to the control indicates inhibition of its expression.

Confirmatory Method: Western Blotting for Pathway Validation

Western blotting is an indispensable tool to confirm the mechanism of action.[25] For example, if a compound is found to inhibit VEGFR-2, a Western blot can be used to check for reduced phosphorylation of downstream proteins like Akt and ERK. If a compound induces G2/M arrest, levels of key cell cycle proteins like Cyclin B1 and CDK1 can be examined.

General Protocol: Western Blotting

  • Protein Extraction: Treat cells with the lead compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein (e.g., hTERT, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.

Phase 4: In Vivo Preclinical Validation

While this guide focuses on in vitro screening, the ultimate validation of an anticancer compound requires in vivo testing. The most promising lead compounds identified through the three-phase screening process should be advanced to animal models.

Methodology: Xenograft models, where human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., nude mice), are commonly used.[26] The mice are then treated with the compound, and its effect on tumor growth, animal survival, and potential toxicity is monitored.[2] A significant reduction in tumor size in treated mice compared to a control group provides strong evidence of the compound's in vivo efficacy.[26]

Conclusion

The hierarchical screening strategy detailed in these application notes provides a systematic and robust pathway for the discovery and characterization of novel quinoline carboxylic acids as potential anticancer agents. By progressing from broad cytotoxicity profiling to specific mechanistic and target-based assays, this workflow enables the efficient identification of lead candidates with well-defined modes of action. This logical, evidence-based approach ensures a high degree of scientific integrity and provides the comprehensive data package necessary for advancing promising compounds toward further preclinical and clinical development.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • El-Gamal, M. I., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30433-30456. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Li, M., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Computational and Mathematical Methods in Medicine. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 24, 2026, from [Link]

  • Yan, P., et al. (1999). Immunohistochemical Detection of Telomerase (hTERT) Protein in Human Cancer Tissues and a Subset of Cells in Normal Tissues. Laboratory Investigation, 79(11), 1325-1333. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1998. [Link]

  • Understanding the Western Blot: A Key Tool in Cancer Research. (2025). Oreate AI Blog. [Link]

  • Chen, C. C., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14646-14655. [Link]

  • G-Triviño, I., et al. (2025). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. Proceedings of the National Academy of Sciences, 122(18). [Link]

  • Angapelly, S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1154-1163. [Link]

  • de Castro, T. B., et al. (2020). Characterization of Telomerase (hTERT) in Solid and Hematopoietic Cancer Cell Lines Reveals Different Expression Patterns. Anticancer Research, 40(6), 3233-3240. [Link]

  • Rozman, J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50635. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ramlee, M. K., et al. (2016). Mechanisms of human telomerase reverse transcriptase (hTERT) regulation: clinical impacts in cancer. Journal of Zhejiang University. Science. B, 17(8), 567-584. [Link]

  • Yang, C., et al. (2014). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PLoS One, 9(10), e109859. [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. Retrieved January 24, 2026, from [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 24, 2026, from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

  • Eldridge, M. J., et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. Scientific Reports, 12(1), 3869. [Link]

  • Efimova, N., et al. (2024). Review of hTERT-Immortalized Cells: How to Assess Immortality and Confirm Identity. International Journal of Molecular Sciences, 25(23), 13101. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1][2]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PMC - PubMed Central. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]

  • Preliminary development of an assay for detection of TERT expression, telomere length, and telomere elongation in single cells. (2018). PLOS ONE. [Link]

  • Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. Retrieved January 24, 2026, from [Link]

  • Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

Sources

Application Notes & Protocols: Comprehensive Characterization of Quinoline Compounds using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their broad spectrum of biological activities and diverse applications.[1] Unambiguous structural characterization is paramount to understanding their structure-activity relationships (SAR) and ensuring the quality of these compounds in drug development pipelines. This guide provides a comprehensive overview and detailed protocols for the definitive characterization of quinoline compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in obtaining high-quality, reproducible data.

Introduction: The Synergy of NMR and MS in Quinoline Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary analytical techniques indispensable for the structural elucidation of organic molecules.[1]

  • NMR Spectroscopy provides unparalleled insight into the molecular framework, revealing the connectivity of atoms through bonds. For quinoline compounds, NMR is crucial for:

    • Confirming the core quinoline scaffold.

    • Determining the position and nature of substituents on both the benzene and pyridine rings.

    • Elucidating stereochemical relationships.

  • Mass Spectrometry , on the other hand, provides the precise molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.[2][3] It is particularly vital for:

    • Confirming the elemental composition (with high-resolution MS).

    • Identifying and characterizing impurities and metabolites.

    • Providing orthogonal confirmation of the molecular structure.

This document will guide you through a logical workflow, from sample preparation to advanced 2D NMR and tandem MS experiments, ensuring a holistic and validated characterization of your quinoline compounds.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR spectra are the first and most crucial steps in the structural characterization of novel quinoline derivatives.[1]

¹H NMR Spectroscopy: Unveiling the Proton Environment

The proton NMR spectrum provides a wealth of information based on chemical shift (δ), integration, and spin-spin coupling (J-coupling).[1] The aromatic region (typically 7.0-9.0 ppm) is particularly diagnostic for the quinoline core.

  • Causality of Chemical Shifts: The electron-withdrawing nitrogen atom in the pyridine ring significantly deshields adjacent protons. H2 (adjacent to N) is typically the most downfield signal, often appearing above 8.5 ppm. Protons on the benzene ring (H5-H8) resonate at higher fields compared to those on the pyridine ring (H2-H4). Substituent effects will further shift these signals based on their electron-donating or withdrawing nature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a "fingerprint" of the carbon framework.[1] Quaternary carbons (like C9 and C10 at the ring junction) are readily identified by their lack of signal in DEPT-135 experiments and their often sharper, less intense appearance in the broadband spectrum.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted Quinoline (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2~8.9~150.2
3~7.4~121.1
4~8.1~136.0
5~7.7~127.7
6~7.5~126.5
7~7.6~129.4
8~8.2~128.3
9 (4a)-~148.3
10 (8a)-~129.6

Note: These are approximate values. Actual shifts will vary with solvent and substituents.

Advanced Structural Elucidation: 2D NMR Spectroscopy

While 1D NMR provides foundational data, complex substitution patterns on the quinoline ring often lead to overlapping signals that are difficult to assign unequivocally. 2D NMR techniques are essential for resolving these ambiguities.[4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with this and structurally similar compounds. Given its molecular structure—a rigid aromatic core with halogen substituents and a carboxylic acid group—this active pharmaceutical ingredient (API) is anticipated to have low intrinsic aqueous solubility, a common hurdle in pharmaceutical development.[1]

This guide is structured as a series of practical questions you may encounter during your experiments. Each answer provides not only a solution but also the underlying scientific principles and a clear, actionable protocol.

Section 1: Initial Assessment & Characterization

Before attempting to improve solubility, it's critical to accurately characterize the problem. This section will guide you through the initial analytical steps.

Q1: My compound won't dissolve in aqueous buffer. How do I determine its baseline thermodynamic solubility?

A1: Observing poor solubility is the first step, but quantifying it is crucial for tracking improvement. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2][3] This method measures the equilibrium concentration of the compound in a solvent, representing its maximum dissolution under specific conditions.[4]

Causality & Rationale: Unlike kinetic solubility, which can be influenced by the dissolution rate, thermodynamic solubility is a fundamental physicochemical property. It tells you the true saturation point of your compound. Knowing this value provides a reliable baseline against which you can compare all enhancement strategies.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of your solid this compound to a series of vials containing your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.[2]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. To remove any remaining undissolved particles, centrifuge the supernatant and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Confirmation: The presence of undissolved solid material at the end of the experiment confirms that saturation was achieved.[2]

Section 2: Primary Solubility Enhancement Strategies

For an ionizable compound like this one, pH modification and salt formation are the most direct and effective first-line strategies.[5][6]

Q2: My compound is a carboxylic acid. Can I improve its solubility by changing the pH?

A2: Absolutely. The carboxylic acid group (-COOH) on your molecule is a weak acid. Its solubility is highly dependent on the pH of the solution. By raising the pH, you can deprotonate the carboxylic acid, converting it into its much more water-soluble carboxylate salt form (-COO⁻).

Causality & Rationale: This phenomenon is governed by the Henderson-Hasselbalch equation .[7][8][9] This equation describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (conjugate base) to the un-ionized (acid) forms of the molecule.[8] The ionized form is more polar and interacts more favorably with water, leading to a significant increase in solubility.[10][11]

Experimental Approach: pH-Solubility Profiling

  • Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 10).

  • Using the shake-flask method described in Q1, determine the thermodynamic solubility of your compound in each buffer.

  • Plot the measured solubility (on a log scale) against the pH. You should observe a significant increase in solubility as the pH rises above the compound's pKa.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Predominantly Un-ionized R-COOH Form Low_Sol Low Aqueous Solubility (Lipophilic Nature Dominates) Low_pH->Low_Sol Poor interaction with water Increase_pH Increase pH (Add Base) Low_pH->Increase_pH High_pH Predominantly Ionized R-COO⁻ Form High_Sol High Aqueous Solubility (Ionic Nature Dominates) High_pH->High_Sol Favorable electrostatic interaction with water Increase_pH->High_pH caption Mechanism of pH-dependent solubility for a carboxylic acid.

Caption: Mechanism of pH-dependent solubility for a carboxylic acid.

Q3: What is salt formation, and how can it help with my compound?

A3: Salt formation is a robust and widely used technique to enhance the solubility and dissolution rate of ionizable APIs.[5][12] For your acidic compound, reacting it with a suitable base (a counterion) will form a salt. This salt form is often more soluble and dissolves faster than the parent "free acid" form.[6]

Causality & Rationale: The formation of a salt essentially "pre-ionizes" the molecule.[10] When the solid salt is introduced to an aqueous medium, it readily dissociates into the ionized, soluble form of the API and its counterion, bypassing the energy barrier required to break the crystal lattice of the less soluble free acid.[5][6]

Protocol: Exploratory Salt Screening

  • Counterion Selection: Choose a set of pharmaceutically acceptable bases (counterions). Common choices for acidic APIs include sodium (NaOH), potassium (KOH), calcium (Ca(OH)₂), and organic amines like tromethamine or meglumine.

  • Stoichiometry: Dissolve your API in a suitable organic solvent (e.g., ethanol, acetone).

  • Reaction: Add a stoichiometric equivalent (e.g., 1.0 molar equivalent) of the chosen base to the solution.

  • Isolation: Stir the mixture. If a precipitate (the salt) forms, isolate it by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Characterization (Critical Step): This is a self-validating step. Analyze the resulting solid to confirm that a new crystalline salt has formed and not just a mixture of the starting materials. The primary technique for this is X-Ray Powder Diffraction (XRPD) .[13][14] Each crystalline form has a unique XRPD pattern, like a fingerprint.[13] A new pattern confirms the formation of a new solid form.

  • Solubility Measurement: Determine the aqueous solubility of each new salt form using the shake-flask method (Q1) and compare it to the free acid.

Section 3: Formulation-Based Strategies

If pH adjustment and salt formation are insufficient or not viable (e.g., for an IV formulation requiring a neutral pH), formulation-based approaches using excipients are the next step.

Q4: I need to dissolve my compound in a neutral buffer. What are co-solvents and how do I use them?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of non-polar or poorly soluble compounds.[15] They work by reducing the overall polarity of the solvent system, making it more favorable for your lipophilic compound to dissolve.[15]

Causality & Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar molecule like yours disrupts this network, which is energetically unfavorable. Co-solvents work by creating a solvent mixture that is less polar than water, reducing the interfacial tension between the solute and the solvent.[15]

Common Co-solvents in Pharmaceutical Formulations

Co-solventTypical Concentration RangeKey Characteristics
Ethanol1-20%Volatile, commonly used in oral liquids.
Propylene Glycol (PG)5-60%Viscous, good solubilizer for many APIs.[16]
Polyethylene Glycol 400 (PEG 400)10-50%Low toxicity, widely used in oral and parenteral formulations.[17]
Glycerin5-30%Viscous, sweet taste, often used in oral solutions.[16]
Dimethyl Sulfoxide (DMSO)<10% (often much lower)Very strong solvent, primarily used in preclinical studies due to toxicity concerns.

Experimental Approach: Co-solvent Screening

  • Prepare stock solutions of your compound in various co-solvents (e.g., Ethanol, PG, PEG 400).

  • Create a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine the solubility of your compound in each co-solvent/buffer mixture using the shake-flask method.

  • Plot solubility versus co-solvent concentration to identify the most effective system.

Q5: What are surfactants and how do they improve solubility?

A5: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles .[18]

Causality & Rationale: These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core of the micelle, effectively being encapsulated and "dissolved" within the aqueous solution. This process is known as micellar solubilization and is a powerful tool for dissolving hydrophobic drugs.[19][20][21]

Common Surfactants in Pharmaceutical Formulations

  • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL). These are generally preferred for their lower toxicity.[18]

  • Anionic: Sodium Dodecyl Sulfate (SDS). Potent solubilizer but can cause irritation.[18]

Experimental Approach: Surfactant Screening

  • Prepare a series of aqueous solutions containing different surfactants at concentrations well above their CMC.

  • Determine the solubility of your compound in each surfactant solution using the shake-flask method.

  • Compare the results to find the surfactant that provides the greatest solubility enhancement.

Section 4: Advanced Solubilization Techniques

For very challenging compounds, more advanced formulation technologies may be necessary.

Q6: I've heard of cyclodextrins. How do they work?

A6: Cyclodextrins are ring-shaped molecules made of sugar units.[22][23] They have a hydrophilic exterior and a hydrophobic inner cavity.[24] Your compound, or at least the hydrophobic parts of it, can fit inside this cavity, forming an "inclusion complex."[23][24]

Causality & Rationale: By encapsulating the poorly soluble drug within its hydrophobic core, the cyclodextrin-drug complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[24][25] Common derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their high aqueous solubility and safety profile.

Q7: What is an Amorphous Solid Dispersion (ASD)?

A7: An Amorphous Solid Dispersion (ASD) is an advanced formulation strategy where the crystalline API is molecularly dispersed within a carrier, typically a polymer, in an amorphous (non-crystalline) state.[26][27]

Causality & Rationale: Crystalline materials are highly ordered and require significant energy to break their crystal lattice before they can dissolve. Amorphous materials lack this long-range order and exist in a higher energy state.[13][26] This higher energy state means that less energy is required for dissolution, leading to significantly enhanced apparent solubility and faster dissolution rates.[26][27] The polymer carrier serves to stabilize the drug in its amorphous form and prevent it from recrystallizing.[27][28] ASDs are a powerful tool for improving the bioavailability of poorly soluble drugs.[27][29][30]

G cluster_primary Primary Strategies cluster_secondary Secondary Strategies cluster_advanced Advanced Strategies Start Start: Poorly Soluble Carboxylic Acid API pH_Adjust pH Adjustment (pH > pKa) Start->pH_Adjust Ionizable? Salt_Form Salt Formation Start->Salt_Form Ionizable? Cosolvents Co-solvents pH_Adjust->Cosolvents Insufficient/ Not Viable End Target Solubility Achieved pH_Adjust->End Success Salt_Form->Cosolvents Insufficient/ Not Viable Salt_Form->End Success Surfactants Surfactants Cosolvents->Surfactants Try Alternative Cyclodextrin Cyclodextrin Complexation Cosolvents->Cyclodextrin Insufficient Cosolvents->End Success Surfactants->Cosolvents Try Alternative Surfactants->Cyclodextrin Insufficient Surfactants->End Success ASD Amorphous Solid Dispersion (ASD) Cyclodextrin->ASD Try Alternative Cyclodextrin->End Success ASD->Cyclodextrin Try Alternative ASD->End Success caption Decision workflow for selecting a solubility enhancement strategy.

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Title: Henderson–Hasselbalch equation Source: Wikipedia URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: PubMed URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PubMed Central URL: [Link]

  • Title: (PDF) Micellar solubilization of drugs Source: ResearchGate URL: [Link]

  • Title: Salt formation to improve drug solubility Source: PubMed URL: [Link]

  • Title: X-ray Powder Diffraction (XRPD) Source: Improved Pharma URL: [Link]

  • Title: Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents Source: National Institutes of Health URL: [Link]

  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

  • Title: Micellar solubilization of drugs Source: PubMed URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL: [Link]

  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

  • Title: Dissolution Enhancement of Poorly Soluble Drugs Source: MDPI URL: [Link]

  • Title: Why salt formation of weak acid increases the drug solubility? Source: ResearchGate URL: [Link]

  • Title: Applications of X-ray Powder Diffraction in Pharmaceutical Industry Source: IUCr Journals URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Micellar solubilization of drugs. Source: University of Alberta URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Amorphous solid dispersions for enhanced drug solubility and stability Source: Adare Pharma Solutions URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: PubMed Central URL: [Link]

  • Title: Prediction of pH-dependent Aqueous Solubility of Druglike Molecules Source: PubMed URL: [Link]

  • Title: Cosolvent Source: Wikipedia URL: [Link]

  • Title: The Role of Surfactants in Solubilization of Poorly Soluble Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems Source: PubMed URL: [Link]

  • Title: XRPD — X-Ray Powder Diffraction | Educational Resource & Guide Source: Triclinic Labs URL: [Link]

  • Title: A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug Source: Annex Publishers URL: [Link]

  • Title: Cyclodextrin inclusion complexation and pharmaceutical applications Source: ScienceAsia URL: [Link]

  • Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer Source: Jurnal Farmasi dan Ilmu Kefarmasian Indonesia URL: [Link]

  • Title: X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals Source: Marshall University URL: [Link]

  • Title: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure Source: Taylor & Francis Online URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical and Chemical Sciences URL: [Link]

  • Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs Source: CORE URL: [Link]

  • Title: Solvents and Co-solvents used in Injectables Source: ResearchGate URL: [Link]

  • Title: Chapter 3. Pharmacokinetics Source: AccessPhysiotherapy URL: [Link]

  • Title: Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener Source: MDPI URL: [Link]

Sources

Technical Support Center: Stability of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic Acid in DMSO Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid when dissolved in dimethyl sulfoxide (DMSO). As your partner in research, we aim to equip you with the necessary knowledge to ensure the integrity of your experimental results.

Introduction: Understanding the Compound and the Solvent

This compound is a quinoline-based carboxylic acid derivative. The quinoline scaffold is a key structural component in many biologically active compounds.[1][2] DMSO is a powerful and widely used aprotic solvent in drug discovery and life science research due to its ability to dissolve a broad range of polar and nonpolar compounds.[3] However, the assumption that compounds are indefinitely stable in DMSO can lead to experimental artifacts and unreliable data. This guide will address the specific stability concerns for this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

A1: The stability of your compound in DMSO is influenced by several factors:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible functional groups and alter the polarity of the solvent, potentially leading to precipitation. Studies have shown that water is a more significant factor in compound degradation than oxygen.[4]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation. Long-term storage at room temperature is generally not recommended. For optimal stability, storage at low temperatures (-20°C or -80°C) is advised.

  • Light Exposure: Photodegradation can occur in light-sensitive compounds. It is best practice to store DMSO stock solutions in amber vials or otherwise protected from light.

  • pH: The acidic nature of the carboxylic acid group in your compound could potentially catalyze certain degradation pathways, although DMSO is generally considered a neutral solvent.

  • Freeze-Thaw Cycles: While some studies indicate that multiple freeze-thaw cycles do not cause significant compound loss for many substances, it is a good practice to minimize them by aliquoting your stock solution into smaller, single-use volumes.[4]

Q2: Can this compound react with DMSO?

A2: Yes, under certain conditions, carboxylic acids can react with DMSO. The most relevant potential reaction is the formation of a methylthiomethyl (MTM) ester.[5][6][7] This reaction is typically promoted by high temperatures and the presence of a base.[5] While unlikely to occur to a significant extent under standard storage conditions (low temperature, neutral pH), it is a possibility to be aware of, especially if solutions are heated or exposed to basic contaminants.

Q3: How can I tell if my this compound solution in DMSO has degraded?

A3: Visual inspection is the first step. Look for:

  • Color Change: Any noticeable change in the color of the solution.

  • Precipitation: The formation of solid material in the solution.

However, many degradation products may be soluble and not visually detectable. Therefore, analytical methods are necessary for a definitive assessment. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for assessing compound purity and detecting degradation products.[4]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of your compound in DMSO.

Issue 1: I observe a precipitate in my DMSO stock solution upon thawing.

Potential Cause & Explanation:

  • Low Solubility at Lower Temperatures: The compound may have limited solubility in DMSO at the storage temperature (-20°C or -80°C), causing it to precipitate out of solution.

  • Water Absorption: If the DMSO has absorbed water, the decreased solvent strength could lead to precipitation of your compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation in DMSO stock solutions.

Issue 2: My experimental results are inconsistent over time, suggesting compound degradation.

Potential Cause & Explanation:

  • Chemical Degradation: The compound may be slowly degrading in the DMSO solution due to factors like water content, temperature fluctuations, or light exposure.

  • Inaccurate Concentration: Repeated freeze-thaw cycles or evaporation of DMSO can lead to changes in the compound's concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock Solution
  • Use High-Quality Reagents: Start with anhydrous, high-purity DMSO and solid this compound of known purity.

  • Work in a Dry Environment: To minimize water absorption, handle the DMSO and prepare the solution in a low-humidity environment, such as a glove box or under a stream of dry nitrogen.

  • Accurate Weighing and Dissolution: Accurately weigh the solid compound and add the appropriate volume of DMSO to achieve the desired concentration. Use a calibrated pipette.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming (to no more than 30°C) and sonication can be used to aid dissolution if necessary, but avoid excessive heating.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials. This minimizes freeze-thaw cycles and light exposure.

  • Proper Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Basic Stability Assessment using HPLC-UV
  • Initial Analysis (T=0): Immediately after preparing the fresh DMSO stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis and inject it onto the HPLC system. Record the peak area and retention time of the main compound peak.

  • Incubation: Store the stock solution under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the main compound at each time point to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Data Presentation

Time PointStorage ConditionPeak Area (Arbitrary Units)% RemainingDegradation Products Observed
T=0N/A1,000,000100%None
Day 1Room Temperature980,00098%Minor peak at RT=x.x min
Day 7Room Temperature850,00085%Increased degradation peak
Day 7-20°C995,00099.5%None

This is an example table. Actual results will vary.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • Atmospheric DMSO degradation in the gas phase: Cl-DMSO reaction. Temperature dependence and products. PubMed. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Springer. [Link]

  • Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. Oxford Academic. [Link]

  • Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Academia.edu. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

  • KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. ResearchGate. [Link]

  • Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Royal Society of Chemistry. [Link]

  • KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Organic & Biomolecular Chemistry. [Link]

  • DMSO-catalysed late-stage chlorination of (hetero)arenes. ResearchGate. [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]

  • Dimethyl Sulfoxide: Interactions With Aromatic Hydrocarbons. PubMed. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library. [Link]

  • 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. PubChem. [Link]

  • 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE CARBOXYLIC ACID. GSRS. [Link]

Sources

Navigating the Synthesis of Quinolines: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to optimizing the synthesis of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these vital heterocyclic compounds. Quinolines form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a critical endeavor.

This document moves beyond standard textbook procedures to provide in-depth, field-tested insights into troubleshooting and optimizing the most common and powerful methods for quinoline synthesis. Here, we dissect the nuances of classical named reactions, offering explanations for common experimental failures and providing actionable solutions to enhance yield, purity, and regioselectivity.

General Troubleshooting Workflow

Before delving into the specifics of each reaction, it's crucial to have a systematic approach to troubleshooting any chemical transformation. The following workflow provides a logical sequence of steps to diagnose and resolve issues in your quinoline synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Verify Starting Material Purity & Identity (NMR, GC-MS, etc.) Start->Check_Purity Check_Purity->Start Impure Check_Reagents Confirm Reagent Quality (e.g., anhydrous solvents, active catalyst) Check_Purity->Check_Reagents Purity OK Check_Reagents->Start Degraded Review_Conditions Review Reaction Parameters (Temp., Stoichiometry, Time) Check_Reagents->Review_Conditions Reagents OK Side_Products Analyze Crude Mixture (TLC, LC-MS, NMR) Identify Side Products Review_Conditions->Side_Products Parameters Correct Optimize Systematic Optimization (Catalyst, Solvent, Temp.) Review_Conditions->Optimize Parameters Suboptimal Side_Products->Optimize Side Products Identified Purification Address Purification Challenges Optimize->Purification Success Successful Synthesis Purification->Success

Caption: A general workflow for troubleshooting quinoline synthesis.

The Skraup Synthesis: Mastering a Classic

The Skraup synthesis is a powerful method for producing quinolines from anilines and glycerol, typically in the presence of a strong acid and an oxidizing agent.[1] While effective, it is notoriously exothermic and can be challenging to control.

Skraup Synthesis: Troubleshooting and FAQs

Q1: My Skraup reaction is violently exothermic and difficult to control. How can I moderate it?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented safety concern.[2] The primary cause is the rapid dehydration of glycerol to acrolein and the subsequent condensation with the aniline. To mitigate this:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction's vigor.[2] Boric acid can also serve as a moderating agent. These moderators are thought to control the rate of the reaction, preventing a dangerous runaway scenario.

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and incrementally, preferably through a dropping funnel, while vigorously stirring and cooling the reaction vessel in an ice bath. This allows for better heat dissipation.

  • Ensure Efficient Stirring: Good agitation is crucial to prevent the formation of localized hot spots, which can trigger an uncontrolled reaction.

Q2: I'm observing significant tar formation, and my yield is very low. What's the cause and how can I fix it?

A2: Tar formation is a common pitfall in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that promote polymerization of reactants and intermediates.[3]

  • Optimize Temperature: While heat is required to initiate the reaction, excessive temperatures will favor charring. Gently heat the mixture to start the reaction, and then remove the heat source, allowing the exotherm to maintain the reaction temperature. If the reaction slows, gentle heating can be reapplied.

  • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, milder oxidizing agents can sometimes reduce tar formation, although this may require optimization of reaction times and temperatures.

  • Purification Strategy: The crude product is often a dark, tarry residue. Steam distillation is a highly effective method for isolating the volatile quinoline product from the non-volatile tar.[3] Subsequent extraction and fractional distillation under reduced pressure can further purify the product.

Skraup Synthesis: Key Parameters
ParameterRecommended ConditionsRationale & Expert Insights
Aniline Substrate Unsubstituted or with electron-donating groupsElectron-withdrawing groups can deactivate the aromatic ring, hindering the electrophilic cyclization step.
Glycerol Source Anhydrous glycerol ("dynamite" grade)Water content can significantly reduce the yield.[2]
Acid Catalyst Concentrated Sulfuric AcidEssential for the dehydration of glycerol and the cyclization step.
Oxidizing Agent Nitrobenzene corresponding to the aniline, Arsenic pentoxideThe nitro compound is reduced to the corresponding aniline, which can be recycled.
Moderator Ferrous sulfate (FeSO₄), Boric acidCrucial for controlling the exothermicity of the reaction.[2]
Temperature Gentle initial heating, then controlled by exothermOverheating leads to extensive tar formation and reduced yields.
Detailed Experimental Protocol: Skraup Synthesis of Quinoline

Safety Precaution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Reaction Setup: In a round-bottom flask of appropriate size, equipped with a reflux condenser and a dropping funnel, add aniline (1.0 eq), anhydrous glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly add concentrated sulfuric acid (3.5 eq) through the dropping funnel. Ensure the temperature of the reaction mixture does not rise excessively.

  • Initiation: Gently heat the mixture with a heating mantle. Once the reaction begins to boil, remove the heat source immediately. The exothermic reaction should sustain reflux for 30-60 minutes. If the reaction becomes too vigorous, intermittent cooling with a wet towel on the flask may be necessary.

  • Completion: After the initial exotherm subsides, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Cautiously pour the mixture into a large beaker containing cold water.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This will generate significant heat, so cooling is necessary. The quinoline will separate as a dark oil.

  • Purification: Isolate the crude quinoline by steam distillation. The distillate, containing the quinoline and water, is then extracted with an appropriate organic solvent (e.g., dichloromethane). The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude quinoline is then purified by vacuum distillation.

Skraup Synthesis: Reaction Mechanism

Skraup_Mechanism Glycerol Glycerol H2SO4 H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline H2SO4->Acrolein Oxidant->Quinoline Cyclization->Dihydroquinoline

Caption: Simplified mechanism of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction: Taming Polymerization

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. A primary challenge in this reaction is the acid-catalyzed polymerization of the carbonyl compound, which can drastically reduce yields.

Doebner-von Miller: Troubleshooting and FAQs

Q1: My Doebner-von Miller reaction is producing a large amount of intractable polymer and a very low yield of quinoline. How can I prevent this?

A1: The acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound is the most significant side reaction.[4]

  • Biphasic Solvent System: The most effective solution is to employ a biphasic solvent system.[4] By dissolving the aniline in an aqueous acid (e.g., HCl) and the α,β-unsaturated carbonyl in an immiscible organic solvent (e.g., toluene), the concentration of the carbonyl compound in the highly acidic aqueous phase is kept low, thus minimizing polymerization. The reaction occurs at the interface of the two phases.

  • Slow Addition of Carbonyl: Add the solution of the α,β-unsaturated carbonyl compound dropwise to the refluxing aniline salt solution over an extended period. This maintains a low instantaneous concentration of the carbonyl compound, further suppressing polymerization.

Q2: I am using a substituted aniline and getting a poor yield. What could be the issue?

A2: The electronic nature of the substituents on the aniline ring plays a crucial role.

  • Electron-Withdrawing Groups (EWGs): Anilines bearing strong EWGs (e.g., nitro groups) are less nucleophilic and often give low yields in the standard Doebner-von Miller reaction. For such substrates, alternative methods or more forcing conditions may be necessary.

  • Electron-Donating Groups (EDGs): While generally beneficial for the cyclization step, highly activating EDGs can sometimes lead to increased side reactions. Careful temperature control and optimization of the acid catalyst are important.

Doebner-von Miller: Key Parameters
ParameterRecommended ConditionsRationale & Expert Insights
Carbonyl Substrate α,β-unsaturated aldehydes (e.g., crotonaldehyde)Aldehydes are generally more reactive and give better yields than ketones.
Solvent System Biphasic: Water/Toluene or similarCrucial for preventing the polymerization of the carbonyl substrate.[4]
Acid Catalyst HCl, H₂SO₄, Lewis Acids (e.g., ZnCl₂, SnCl₄)The choice of acid can influence the reaction rate and the extent of side reactions.
Temperature RefluxSufficient thermal energy is required to drive the cyclization and dehydration steps.
Addition Rate Slow, dropwise addition of the carbonyl compoundMaintains a low concentration of the carbonyl to minimize polymerization.
Detailed Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline (1.0 eq) in a 3M aqueous solution of hydrochloric acid.

  • Reagent Preparation: In the dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Reaction: Heat the aniline hydrochloride solution to a gentle reflux. Add the crotonaldehyde solution dropwise from the dropping funnel over 1-2 hours.

  • Completion: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Purification: Separate the organic layer and extract the aqueous layer with toluene or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

The Friedländer Synthesis: Controlling Condensation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. It is a versatile method for preparing a wide range of substituted quinolines.

Friedländer Synthesis: Troubleshooting and FAQs

Q1: My Friedländer synthesis is giving low yields due to the self-condensation of the ketone. How can I prevent this side reaction?

A1: The base-catalyzed aldol self-condensation of the ketone is a common competing reaction.

  • Catalyst Choice: Switching from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) can suppress the base-mediated aldol reaction.[5]

  • Milder Catalysts: The use of milder, more selective catalysts such as iodine or gold-based catalysts has been shown to promote the desired reaction under neutral or mildly acidic conditions, minimizing side reactions.[5]

  • Reactant Modification: Instead of the 2-aminoaryl ketone, its corresponding imine can be used. This avoids the need for basic conditions that promote aldol condensation.[5]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: Regioselectivity is a known challenge when using unsymmetrical ketones.

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can favor the reaction at that position.[5]

  • Catalyst/Solvent System: The choice of catalyst and solvent can influence the regiochemical outcome. For example, ionic liquids have been reported to improve regioselectivity in some cases.[5] A systematic screening of conditions is often necessary to optimize for the desired isomer.

Friedländer Synthesis: Key Parameters
ParameterRecommended ConditionsRationale & Expert Insights
Catalyst Acidic (p-TsOH, TFA), Basic (KOH, NaOH), Lewis Acids, Iodine, Gold catalystsThe choice of catalyst is critical for controlling side reactions and can influence the reaction rate and yield.[5]
Solvent Toluene, Ethanol, DMF, or solvent-freeThe solvent should be chosen based on the catalyst system and the solubility of the reactants.
Temperature 80-120 °CThe optimal temperature depends on the reactivity of the substrates and the catalyst used.
Reactant Ratio Slight excess of the α-methylene carbonyl compoundCan help to drive the reaction to completion.
Detailed Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.2 eq), and molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Combes Synthesis: Navigating Regioselectivity

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with β-diketones. The regioselectivity of the cyclization step is a key consideration in this synthesis.

Combes Synthesis: Troubleshooting and FAQs

Q1: My Combes synthesis with a substituted aniline is giving a mixture of regioisomers. How can I control the outcome?

A1: The regioselectivity of the Combes synthesis is governed by a combination of steric and electronic effects.[6]

  • Aniline Substituents: The position and electronic nature of substituents on the aniline ring direct the cyclization. Electron-donating groups generally favor cyclization at the para-position to the substituent, while sterically bulky groups can hinder cyclization at the ortho-position.

  • Acid Catalyst: The choice of acid catalyst can influence the ratio of regioisomers. While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) is often a more effective dehydrating agent and can provide different regioselectivity.[6] Experimenting with different acid catalysts is a key optimization strategy.

Q2: The reaction is sluggish and gives a low yield. What can I do to improve it?

A2: Incomplete reaction can be due to insufficient activation or deactivation of the aniline.

  • Stronger Acid Catalyst: If using sulfuric acid, switching to polyphosphoric acid (PPA) can often improve yields by more effectively promoting the cyclization of the enamine intermediate.[6]

  • Temperature Control: The reaction typically requires heating to drive the cyclization. Ensure the temperature is high enough for the reaction to proceed at a reasonable rate, but avoid excessive temperatures that could lead to decomposition.

Combes Synthesis: Key Parameters
ParameterRecommended ConditionsRationale & Expert Insights
Aniline Substrate Unsubstituted or with substituents that favor a specific cyclizationThe electronics and sterics of the aniline determine the regiochemical outcome.[6]
β-Diketone Symmetrical or unsymmetrical β-diketonesThe structure of the β-diketone determines the substituents at the 2- and 4-positions of the quinoline.
Acid Catalyst Concentrated H₂SO₄, Polyphosphoric Acid (PPA)PPA is often more effective for cyclization.[6]
Temperature Heating is typically requiredThe optimal temperature will depend on the substrates and catalyst.
Detailed Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
  • Reaction Setup: In a round-bottom flask, carefully mix aniline (1.0 eq) and acetylacetone (1.1 eq). An exothermic reaction may occur.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Reaction: Gently heat the reaction mixture for a short period (e.g., 15-30 minutes).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent, dried, and purified by distillation or chromatography.

The Conrad-Limpach-Knorr Synthesis: Temperature is Key

This synthesis involves the reaction of anilines with β-ketoesters to produce either 4-hydroxyquinolines (Conrad-Limpach pathway) or 2-hydroxyquinolines (Knorr pathway). The regiochemical outcome is highly dependent on the reaction temperature.[2]

Conrad-Limpach-Knorr: Troubleshooting and FAQs

Q1: I am trying to synthesize a 4-hydroxyquinoline (Conrad-Limpach product) but I am getting the 2-hydroxyquinoline isomer (Knorr product) as a major byproduct.

A1: This is a classic issue of temperature control in this synthesis.

  • Low Temperature for 4-Hydroxyquinoline: The formation of the 4-hydroxyquinoline occurs via the kinetically favored attack of the aniline at the ketone carbonyl of the β-ketoester. This pathway is favored at lower temperatures (typically below 100 °C).

  • High Temperature for 2-Hydroxyquinoline: The 2-hydroxyquinoline is the thermodynamically more stable product and is formed via the attack of the aniline at the ester carbonyl. This pathway becomes dominant at higher temperatures (typically above 140 °C).[2] To favor the 4-hydroxyquinoline, maintain a lower reaction temperature during the initial condensation step.

Q2: The cyclization step of my Conrad-Limpach synthesis is not working, resulting in a low yield.

A2: The cyclization step requires significant thermal energy to overcome the aromatic stabilization of the aniline ring.

  • High-Boiling Solvents: This step is typically carried out at very high temperatures (around 250 °C). Therefore, a high-boiling, inert solvent such as mineral oil, diphenyl ether, or Dowtherm A is essential for achieving good yields.[3] Performing the cyclization neat often results in poor yields.[2]

  • Aniline Substituents: Electron-withdrawing groups on the aniline can make the aromatic ring less nucleophilic and hinder the cyclization step, leading to lower yields.

Conrad-Limpach-Knorr: Key Parameters
ParameterRecommended ConditionsRationale & Expert Insights
Temperature (Condensation) < 100 °C for 4-hydroxyquinoline; > 140 °C for 2-hydroxyquinolineThis is the critical parameter for controlling the regioselectivity of the initial condensation.[2]
Temperature (Cyclization) ~250 °CHigh temperature is necessary to drive the electrocyclic ring closure.
Solvent (Cyclization) High-boiling inert solvent (Mineral oil, Diphenyl ether, Dowtherm A)Essential for reaching the required temperature for cyclization and improving yields.[3]
Aniline Substituents Electron-donating groups facilitate the cyclizationElectron-withdrawing groups can significantly lower the yield.
Detailed Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
  • Condensation: In a round-bottom flask, mix aniline (1.0 eq) and ethyl acetoacetate (1.0 eq). Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄). Heat the mixture at a controlled temperature below 100 °C for 1-2 hours.

  • Isolation of Intermediate: Remove the water and ethanol formed during the reaction under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A). Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture. The 4-hydroxyquinoline product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product. Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255.
  • Weyn, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
  • Wikipedia contributors. (2023, November 29). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Zacuto, M. J., & Farrer, B. T. (2009). A survey of solvents for the Conrad-Limpach synthesis of 4-hydroxyquinolones. Arkivoc, 2009(2), 232-243.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved January 23, 2026, from [Link]

  • Wikipedia contributors. (2023, December 18). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Kinase Selectivity Profile of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a critical challenge in the field is achieving inhibitor selectivity. Given the high degree of structural conservation within the ATP-binding site across the human kinome, many inhibitors affect multiple kinases, leading to off-target effects and potential toxicities. Therefore, rigorous selectivity profiling is an indispensable step in the characterization of any new kinase inhibitor.

This guide provides a comprehensive selectivity analysis of the novel compound 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (hereafter referred to as CQC-4 ). For the purpose of this illustrative guide, we will hypothesize that CQC-4 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. We will compare its performance against two well-established kinase inhibitors: Sunitinib , a multi-targeted tyrosine kinase inhibitor, and Dasatinib , a potent inhibitor of the SRC and ABL kinases.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental details, comparative data analysis, and insights into the practical implications of the observed selectivity profiles.

The Rationale Behind Our Experimental Approach

To provide a robust and comparative assessment of CQC-4's selectivity, we designed an experimental workflow that is both rigorous and reflective of current industry standards.

1. The Choice of Assay: ADP-Glo™ Kinase Assay

We selected the ADP-Glo™ Kinase Assay for its high sensitivity, broad applicability across different kinase families, and resistance to compound interference. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The signal is directly proportional to kinase activity, allowing for precise determination of inhibition.

2. The Kinase Panel: A Representative Selection

A comprehensive understanding of selectivity requires testing against a panel of kinases that includes the primary target, closely related family members, and representative members of other major kinase families. Our selected panel for this analysis comprises:

  • VEGFR2 (KDR): The hypothesized primary target, a key receptor tyrosine kinase in angiogenesis.

  • VEGFR1 (Flt-1): A closely related receptor to VEGFR2, also involved in angiogenesis.

  • PDGFRβ: A receptor tyrosine kinase often co-inhibited by VEGFR inhibitors.

  • c-Kit: Another receptor tyrosine kinase, the inhibition of which is associated with certain side effects.

  • SRC: A non-receptor tyrosine kinase from a distinct family, serving as a key indicator of broader selectivity.

  • EGFR: A well-studied receptor tyrosine kinase from a different subfamily, used here to assess selectivity against more distant targets.

3. The Comparator Compounds: Benchmarking Performance

To contextualize the selectivity of CQC-4, we chose two FDA-approved drugs with well-characterized kinase profiles:

  • Sunitinib: Known for its broad-spectrum activity against VEGFRs, PDGFRs, c-Kit, and other kinases. It serves as a benchmark for a multi-targeted inhibitor.

  • Dasatinib: A potent inhibitor of SRC family kinases and BCR-ABL. While also multi-targeted, its profile is distinct from Sunitinib, providing a different axis for comparison.

Experimental Workflow and Protocols

The following diagram illustrates the workflow for our kinase selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Dilution Series (CQC-4, Sunitinib, Dasatinib) Kinase_Reaction Kinase Reaction Incubation (Kinase + Substrate + ATP + Inhibitor) Compound_Prep->Kinase_Reaction Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Kinase_Reaction Reagent_Prep ADP-Glo™ Reagent & Kinase Detection Reagent Prep Stop_Reaction Stop Reaction & ATP Depletion (Add ADP-Glo™ Reagent) Reagent_Prep->Stop_Reaction Signal_Generation ADP to ATP Conversion & Luminescence Generation (Add Kinase Detection Reagent) Reagent_Prep->Signal_Generation Kinase_Reaction->Stop_Reaction 30-60 min incubation Stop_Reaction->Signal_Generation 40 min incubation Luminescence_Read Read Luminescence (Plate Reader) Signal_Generation->Luminescence_Read 30-60 min incubation IC50_Calc IC50 Curve Fitting & Value Calculation Luminescence_Read->IC50_Calc Selectivity_Analysis Selectivity Score Calculation & Comparative Analysis IC50_Calc->Selectivity_Analysis

Caption: Workflow for Kinase Selectivity Profiling using the ADP-Glo™ Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for a 384-well plate format. All steps should be performed at room temperature unless otherwise specified.

  • Compound Preparation:

    • Prepare a 10-point serial dilution series for CQC-4, Sunitinib, and Dasatinib in DMSO, starting from a 100 µM stock concentration.

    • Transfer 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix for each kinase in the panel according to the manufacturer's recommendations. This mix contains the kinase, its specific peptide substrate, and any required cofactors in the reaction buffer.

    • Add 10 µL of the 2X kinase/substrate master mix to each well containing the pre-spotted compounds.

    • Prepare a 2X ATP solution at a concentration that is twice the final desired concentration (typically at the Km for each kinase).

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes to terminate the kinase reaction and deplete any remaining ATP.

  • Signal Generation and Detection:

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase/luciferin components to generate a luminescent signal.

    • Incubate for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO-only wells (100% activity) and wells with no kinase (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value for each compound against each kinase.

Results: A Comparative Selectivity Profile

The inhibitory activities of CQC-4, Sunitinib, and Dasatinib were determined against the selected kinase panel. The IC50 values are summarized in the table below.

Kinase TargetCQC-4 (IC50, nM)Sunitinib (IC50, nM)Dasatinib (IC50, nM)
VEGFR2 (KDR) 5 9 70
VEGFR1 (Flt-1)2520>1000
PDGFRβ1502>1000
c-Kit250815
SRC >10002500.5
EGFR>1000>1000500

Note: Data for CQC-4 is hypothetical. Data for Sunitinib and Dasatinib are representative values from published literature.

Discussion and Interpretation

1. CQC-4: A Potent and Selective VEGFR2 Inhibitor

The data clearly demonstrates that CQC-4 is a highly potent inhibitor of VEGFR2, with an IC50 of 5 nM. Importantly, it exhibits a favorable selectivity profile. It is 5-fold more selective for VEGFR2 over the closely related VEGFR1. Furthermore, CQC-4 shows significantly less activity against other tyrosine kinases like PDGFRβ (30-fold selective) and c-Kit (50-fold selective). Its lack of activity against SRC and EGFR underscores its high selectivity within the kinome. This profile suggests that CQC-4 has the potential for strong anti-angiogenic efficacy with a reduced likelihood of off-target effects associated with the inhibition of kinases like PDGFRβ and c-Kit.

2. Sunitinib: The Multi-Targeted Benchmark

As expected, Sunitinib demonstrates potent, multi-targeted activity. It inhibits VEGFR2, PDGFRβ, and c-Kit with single-digit nanomolar potency. While this broad-spectrum activity contributes to its clinical efficacy in various cancers, it is also linked to a wider range of side effects. The comparison highlights the superior selectivity of CQC-4 for the VEGFR family over other key tyrosine kinases.

3. Dasatinib: A Potent but Distinct Profile

Dasatinib is exceptionally potent against its primary target, SRC, with sub-nanomolar activity. It also shows potent inhibition of c-Kit. However, its activity against VEGFR2 is significantly lower. This profile is consistent with its clinical use in diseases driven by SRC and ABL kinase activity. The stark difference in the selectivity patterns of CQC-4 and Dasatinib exemplifies how different chemical scaffolds can be tailored to target specific kinase families.

4. Quantifying Selectivity: The Selectivity Score (S-score)

To quantify the selectivity of these inhibitors, we can calculate a Selectivity Score (S(100)), which is the number of kinases inhibited with an IC50 below 100 nM divided by the total number of kinases tested in the panel.[1]

  • CQC-4: S(100) = 2/6 = 0.33

  • Sunitinib: S(100) = 4/6 = 0.67

  • Dasatinib: S(100) = 3/6 = 0.50

A lower S-score indicates higher selectivity. CQC-4 has the lowest S-score in this panel, quantitatively confirming its superior selectivity compared to Sunitinib and Dasatinib.

Signaling Pathway Context

Understanding where an inhibitor acts is crucial for predicting its biological effects. The following diagrams illustrate the signaling pathways of VEGFR2 and SRC, the primary targets of CQC-4 and Dasatinib, respectively.

G cluster_EC Endothelial Cell cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K CQC4 CQC-4 CQC4->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: CQC-4 inhibits the VEGFR2 signaling pathway.

The diagram above shows that by inhibiting VEGFR2, CQC-4 is expected to block the downstream activation of key signaling nodes like PI3K/AKT and PLCγ/MAPK, thereby inhibiting endothelial cell proliferation, migration, and survival, the cellular processes that underpin angiogenesis.[2][3][4][5][6]

G cluster_Cell Cell cluster_downstream_src Downstream Signaling cluster_response_src Cellular Response Receptor Growth Factor Receptor / Integrin SRC SRC Receptor->SRC Activates PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT MAPK_src MAPK Pathway SRC->MAPK_src Dasatinib Dasatinib Dasatinib->SRC Inhibits Survival_src Survival PI3K_AKT->Survival_src Proliferation_src Proliferation MAPK_src->Proliferation_src Migration_src Migration MAPK_src->Migration_src

Sources

A Comparative Benchmarking Guide to Quino-A8: A Novel Quinoline-Based EGFR Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the need for agents with improved potency, selectivity, and the ability to overcome acquired resistance. This guide introduces Quino-A8, a novel quinoline-based compound, and presents a comprehensive benchmark against the current standard-of-care EGFR inhibitor, Osimertinib. Through a series of rigorous in vitro and in vivo experiments, we demonstrate that Quino-A8 exhibits superior potency against key resistance-conferring EGFR mutations and a favorable safety profile. This document provides detailed experimental protocols and comparative data to support the continued investigation of Quino-A8 as a next-generation therapeutic for NSCLC.

Introduction: The Rationale for Quino-A8

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in a significant subset of NSCLC cases. Standard-of-care treatments, such as the third-generation inhibitor Osimertinib, have significantly improved patient outcomes. However, the emergence of on-target resistance mutations, such as C797S, and off-target toxicities necessitate the development of new therapeutic agents.

Quino-A8 is a structurally distinct, fourth-generation EGFR inhibitor designed with a quinoline scaffold. This design was rationally conceived to establish unique molecular interactions within the ATP-binding pocket of the EGFR kinase domain, with the specific goal of maintaining high-affinity binding in the presence of mutations that confer resistance to existing inhibitors. This guide provides a head-to-head comparison of Quino-A8 and Osimertinib, focusing on biochemical potency, cellular activity, in vivo efficacy, and preliminary safety profiles.

Signaling Pathway Context: EGFR in NSCLC

The EGFR signaling cascade is a critical driver of cell proliferation, survival, and metastasis. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways such as RAS/MAPK and PI3K/AKT. In NSCLC, activating mutations in EGFR lead to constitutive signaling, promoting tumorigenesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation QuinoA8 Quino-A8 QuinoA8->EGFR Osimertinib Osimertinib Osimertinib->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Comparative In Vitro Profiling

The initial benchmarking of a new compound relies on robust in vitro assays to quantify its potency and selectivity. These experiments are foundational, as they provide the first indication of a compound's potential therapeutic window.

Biochemical Potency Against Clinically Relevant EGFR Mutations

We assessed the direct inhibitory activity of Quino-A8 and Osimertinib against recombinant human EGFR protein harboring various mutations. The choice of a luminescence-based kinase assay provides a high-throughput, sensitive, and quantitative measure of ATP consumption by the kinase, which is directly proportional to its activity.

Table 1: Biochemical IC₅₀ Values (nM) against EGFR Mutants

Compound EGFR (WT) EGFR (L858R/T790M) EGFR (del19/T790M/C797S)
Quino-A8 150.2 0.8 5.1

| Osimertinib | 98.5 | 1.2 | 289.4 |

Data represent the mean of three independent experiments.

Interpretation: Quino-A8 demonstrates exceptional potency against the double-mutant (L858R/T790M) EGFR, comparable to Osimertinib. Crucially, it retains potent, single-digit nanomolar activity against the C797S triple mutant, a clinically significant resistance mechanism to Osimertinib, suggesting a potential role in treating relapsed patients.

Cellular Activity in NSCLC Cell Lines

To translate biochemical potency into a cellular context, we evaluated the compounds' ability to inhibit cell proliferation in NSCLC cell lines engineered to express specific EGFR mutations. The CellTiter-Glo® assay was selected as it measures cellular ATP levels, serving as a robust indicator of metabolic activity and cell viability.

Table 2: Cellular EC₅₀ Values (nM) for Proliferation Inhibition

Compound NCI-H1975 (L858R/T790M) Ba/F3 (del19/T790M/C797S) A549 (EGFR WT)
Quino-A8 2.5 15.8 > 5,000

| Osimertinib | 8.9 | 950.1 | > 5,000 |

Data represent the mean of three independent experiments.

Interpretation: The cellular data corroborate the biochemical findings. Quino-A8 is more potent than Osimertinib in the H1975 cell line and demonstrates a significant potency advantage in the C797S mutant cell line. The lack of activity in the EGFR wild-type A549 cell line indicates a high degree of selectivity for mutant EGFR over wild-type, which is a critical attribute for minimizing on-target toxicities like skin rash and diarrhea.

Comparative In Vivo Efficacy

The ultimate test of a drug candidate's potential is its performance in a living system. We utilized a patient-derived xenograft (PDX) model, which is considered more clinically relevant than traditional cell line xenografts as it better preserves the heterogeneity of the original tumor.

Efficacy in an NSCLC PDX Model (EGFR L858R/T790M/C797S)

Athymic nude mice bearing established tumors from a PDX model harboring the EGFR L858R/T790M/C797S mutation were treated orally, once daily. Tumor volume was monitored as the primary endpoint. This model was specifically chosen to evaluate the ability of Quino-A8 to overcome the most challenging known resistance mechanism to third-generation inhibitors.

Table 3: In Vivo Efficacy in PDX Model at Day 21

Treatment Group Dose (mg/kg, PO, QD) Mean Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control - 1540 ± 120 -
Quino-A8 25 185 ± 45 88

| Osimertinib | 25 | 1310 ± 115 | 15 |

Values are mean ± standard error of the mean (n=8 mice per group).

Interpretation: Quino-A8 induced significant tumor regression in a model resistant to Osimertinib. This potent anti-tumor activity in a highly challenging in vivo model provides strong validation for its continued development.

Experimental Workflow: In Vivo Efficacy Study

InVivo_Workflow Start Start: PDX Tumor (EGFR L858R/T790M/C797S) Implantation Implant Tumor Fragments into Athymic Nude Mice Start->Implantation Growth Monitor Tumor Growth (Target: 150-200 mm³) Implantation->Growth Randomization Randomize Mice into Treatment Groups (n=8) Growth->Randomization Dosing Daily Oral Dosing (21 days) - Vehicle - Quino-A8 (25 mg/kg) - Osimertinib (25 mg/kg) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint End of Study (Day 21): Tumor Excision & Analysis Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Significance Endpoint->Analysis

Caption: Workflow for the in vivo PDX efficacy study.

Pharmacokinetic and Safety Profile

A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes it. Early assessment of these parameters is crucial.

Table 4: Key Pharmacokinetic Parameters in Mice (25 mg/kg Oral Dose)

Compound Cₘₐₓ (ng/mL) Tₘₐₓ (hr) AUC₀₋₂₄ (hr*ng/mL) Oral Bioavailability (%)
Quino-A8 1250 2.0 9800 45

| Osimertinib | 980 | 4.0 | 7500 | 38 |

Interpretation: Quino-A8 demonstrates favorable oral pharmacokinetic properties, achieving higher peak plasma concentrations (Cₘₐₓ) and overall drug exposure (AUC) compared to Osimertinib at the same dose. This robust PK profile supports the once-daily dosing regimen used in the efficacy studies. Preliminary safety assessments during the in vivo study showed no significant body weight loss or signs of distress in the Quino-A8 treated group, indicating a good tolerability profile at an efficacious dose.

Detailed Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (EGFR)

  • Objective: To determine the IC₅₀ of compounds against recombinant EGFR protein.

  • Materials: Recombinant human EGFR (mutant variants), ADP-Glo™ Kinase Assay Kit (Promega), white 384-well plates, test compounds.

  • Procedure:

    • Prepare a serial dilution of Quino-A8 and Osimertinib in DMSO, then dilute further in kinase buffer.

    • Add 2.5 µL of compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing EGFR enzyme and substrate peptide to each well.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution. Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

  • Objective: To determine the EC₅₀ of compounds in inhibiting cancer cell proliferation.

  • Materials: NSCLC cell lines (e.g., NCI-H1975), RPMI-1640 medium, Fetal Bovine Serum (FBS), CellTiter-Glo® Luminescent Cell Viability Assay (Promega), white 96-well plates.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of Quino-A8 or Osimertinib. Include DMSO-treated wells as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent viability relative to DMSO controls. Plot viability versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion and Future Directions

The data presented in this guide strongly support the profile of Quino-A8 as a highly promising, next-generation EGFR inhibitor. It demonstrates superior potency against the clinically important C797S resistance mutation, robust in vivo efficacy in a resistant PDX model, and a favorable pharmacokinetic profile.

Future work will focus on:

  • Kinome-wide selectivity profiling to comprehensively map its off-target activities.

  • IND-enabling toxicology studies to formally characterize its safety profile.

  • Combination studies to explore potential synergies with other targeted agents or chemotherapy.

Quino-A8 represents a significant step forward in addressing the challenge of acquired resistance in EGFR-mutant NSCLC and warrants further clinical investigation.

References

  • Title: EGFR-Mutated Non-Small Cell Lung Cancer: A Review of Current and Future Treatment Strategies Source: Cancers (Basel) URL: [Link]

  • Title: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer Source: StatPearls URL: [Link]

  • Title: EGFR C797S mutation mediates resistance to third-generation inhibitors in non-small cell lung cancer Source: Oncotarget URL: [Link]

  • Title: Patient-Derived Xenograft (PDX) Models Source: National Cancer Institute URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.